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  • Product: 1-Cyclopentyl-2,2,2-trifluoroethan-1-one
  • CAS: 101066-63-1

Core Science & Biosynthesis

Foundational

1-Cyclopentyl-2,2,2-trifluoroethan-1-one: Comprehensive Physical and Chemical Properties & Applications in Medicinal Chemistry

Executive Summary From an application science perspective, the strategic incorporation of fluorine into aliphatic scaffolds fundamentally alters a molecule's pharmacokinetic and physicochemical profile. 1-Cyclopentyl-2,2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

From an application science perspective, the strategic incorporation of fluorine into aliphatic scaffolds fundamentally alters a molecule's pharmacokinetic and physicochemical profile. 1-Cyclopentyl-2,2,2-trifluoroethan-1-one ()[1] is a highly specialized fluorinated cyclic ketone. The strategic placement of a trifluoromethyl (–CF3) group adjacent to the carbonyl center creates an extremely electrophilic microenvironment. This enhances the molecule's utility as a synthetic building block, particularly in the rational design of modern therapeutics such as DNA polymerase theta (Polθ) inhibitors for targeted oncology applications[2]. This technical guide details its physicochemical properties, mechanistic reactivity, and validated synthetic protocols.

Molecular Identity and Physicochemical Properties

The physical properties of 1-cyclopentyl-2,2,2-trifluoroethan-1-one are heavily dictated by the strong electron-withdrawing nature of the –CF3 group. Fluorine's high electronegativity and low polarizability reduce intermolecular van der Waals interactions, resulting in a lower boiling point than its non-fluorinated analog (cyclopentyl methyl ketone).

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name 1-Cyclopentyl-2,2,2-trifluoroethan-1-one
CAS Number 101066-63-1[1]
Molecular Formula C7H9F3O[1]
Molecular Weight 166.14 g/mol [1]
Boiling Point ~141.2 °C (Predicted)[3]
Density ~1.218 g/cm³ (Predicted)[3]
SMILES O=C(C1CCCC1)C(F)(F)F[1]

Chemical Reactivity and Synthetic Pathways

The defining chemical feature of 1-cyclopentyl-2,2,2-trifluoroethan-1-one is the extreme electrophilicity of its carbonyl carbon. The –CF3 group exerts a powerful inductive effect (–I), drawing electron density away from the carbonyl center.

  • Hydrate/Hemiacetal Formation: Unlike standard aliphatic ketones, trifluoromethyl ketones readily form stable tetrahedral hydrates in the presence of ambient moisture. This causality dictates that the compound must be stored under an inert atmosphere, and this hydration equilibrium must be accounted for during NMR characterization.

  • Nucleophilic Condensation: The enhanced electrophilicity dramatically accelerates reactions with nitrogen nucleophiles (e.g., hydrazines). This property is exploited in cyclization reactions to form trifluoromethyl-substituted pyrazoles, which serve as core scaffolds in modern drug discovery[2].

Workflow Grignard Cyclopentylmagnesium Bromide Intermediate Tetrahedral Intermediate (Stable at -78 °C) Grignard->Intermediate Nucleophilic Addition Ester Ethyl Trifluoroacetate Ester->Intermediate THF, -78 °C Target 1-Cyclopentyl-2,2,2- trifluoroethan-1-one Intermediate->Target Acidic Aqueous Workup (Collapse) Application Fused Pyrazole Scaffolds (e.g., Polθ Inhibitors) Target->Application Hydrazine Hydrate Cyclocondensation

Synthetic workflow and downstream application of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one

Causality & Design: The direct addition of a Grignard reagent to an ester typically yields a tertiary alcohol due to uncontrollable double addition. However, when using ethyl trifluoroacetate, the strongly electron-withdrawing –CF3 group stabilizes the initial tetrahedral intermediate (a magnesium hemiacetal salt) at ultra-low temperatures (–78 °C). This prevents the expulsion of the ethoxide leaving group until the reaction is forcefully quenched with acid, ensuring the reaction stops precisely at the ketone stage.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Substrate Loading: Dissolve ethyl trifluoroacetate (1.0 equiv, 10 mmol) in anhydrous THF (50 mL). Cool the solution to –78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add cyclopentylmagnesium bromide (1.1 equiv, 2M in diethyl ether) dropwise over 30 minutes. Crucial: Maintain the internal temperature strictly below –70 °C to preserve the tetrahedral intermediate and prevent over-alkylation.

  • Stirring: Stir the reaction mixture at –78 °C for 2 hours.

  • Quenching (Self-Validating Step): Quench the reaction strictly at –78 °C by slowly adding cold 1M HCl (20 mL). The acidic quench protonates the intermediate, forcing the collapse into the target ketone. A color change and phase separation validate the collapse of the magnesium complex.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/Ethyl Acetate).

  • Analytical Validation: Confirm product identity via 19F NMR (expect a sharp, self-validating singlet at ~ –76 ppm) and 13C NMR (carbonyl carbon shifted downfield to ~190-200 ppm, exhibiting a characteristic quartet due to C–F spin-spin coupling).

Protocol 2: Synthesis of Trifluoromethyl-Pyrazole Scaffolds (Application)

Causality & Design: 1-Cyclopentyl-2,2,2-trifluoroethan-1-one is utilized to build pyrazole cores essential for drug discovery[2]. The reaction with hydrazine hydrate is highly regioselective. The extreme electrophilicity of the CF3-adjacent carbon drives rapid initial hydrazone formation, followed by cyclocondensation.

Step-by-Step Methodology:

  • Condensation: In a 100 mL round-bottom flask, dissolve the 1-cyclopentyl-2,2,2-trifluoroethan-1-one derivative (5 mmol) in absolute ethanol (20 mL).

  • Hydrazine Addition: Add hydrazine hydrate (1.2 equiv) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux for 4-6 hours. Monitor the disappearance of the starting material via TLC (self-validating progression).

  • Isolation: Cool to room temperature, concentrate in vacuo, and recrystallize from ethanol/water to yield the pure trifluoromethyl-substituted pyrazole.

Application in Drug Development: Polθ Inhibitors

The cyclopentyl-trifluoromethyl motif is not merely a structural placeholder; it is a meticulously chosen pharmacophore. In the development of , an orally bioavailable inhibitor of DNA Polymerase theta (Polθ) used for BRCA-mutant cancers, this specific moiety was critical[2].

  • Metabolic Stability: Early screening hits suffered from rapid degradation in mouse liver microsomes (MLM). The incorporation of the cyclopentyl ring, coupled with the sterically shielding and metabolically inert –CF3 group, significantly reduced cytochrome P450-mediated oxidation[2].

  • Binding Affinity: Structure-based drug design (SBDD) revealed that the cyclopentyl-trifluoromethyl scaffold perfectly occupies a specific lipophilic pocket within the Polθ polymerase domain, maximizing favorable van der Waals contacts while displacing high-energy water molecules[2].

References

  • Zhou, J., et al. "Identification of RP-6685, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ." Journal of Medicinal Chemistry, vol. 65, no. 19, 2022, pp. 13110-13125. URL:[Link]

Sources

Exploratory

Spectroscopic Profiling of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one: A Technical Guide to Synthesis and NMR Characterization

Executive Summary 1-Cyclopentyl-2,2,2-trifluoroethan-1-one (cyclopentyl trifluoromethyl ketone) is a highly versatile fluorinated building block increasingly utilized in advanced medicinal chemistry and drug discovery. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Cyclopentyl-2,2,2-trifluoroethan-1-one (cyclopentyl trifluoromethyl ketone) is a highly versatile fluorinated building block increasingly utilized in advanced medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl (–CF₃) group profoundly alters the lipophilicity, metabolic stability, and electronic distribution of the parent molecule. This whitepaper provides an in-depth analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts for this compound, detailing the causality behind the observed spectroscopic data, and outlining a self-validating synthetic protocol for its preparation.

Strategic Importance in Medicinal Chemistry

The strategic replacement of standard alkyl groups with fluorinated analogs is a cornerstone of modern rational drug design. 1-Cyclopentyl-2,2,2-trifluoroethan-1-one serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

For instance, this specific ketone is a key precursor in the development of RP-6685, an orally bioavailable inhibitor targeting the DNA polymerase activity of Polθ—a synthetic lethal target for BRCA-mutant breast and ovarian cancers[1]. During the hit-to-lead optimization of these inhibitors, researchers discovered that reducing the size of a fused cyclohexyl ring to a cyclopentyl moiety dramatically improved the metabolic stability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound without sacrificing enzymatic potency[2]. The synthesis of these optimized fused pyrazole cores relies heavily on the Claisen condensation of 1-cyclopentyl-2,2,2-trifluoroethan-1-one with hydrazine derivatives[1].

Self-Validating Synthetic Protocol

To obtain high-purity NMR spectra, the analyte must be synthesized and purified rigorously. The following step-by-step methodology describes the direct nucleophilic addition of a Grignard reagent to a perfluorinated ester, a highly reliable route for generating perfluoroalkyl alkyl ketones[3].

Step-by-Step Methodology
  • Apparatus Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a rubber septum. Purge the system with ultra-high purity Argon or N₂ for 15 minutes to ensure an anhydrous environment.

  • Electrophile Solution: Dissolve 1.0 equivalent (e.g., 10 mmol) of ethyl trifluoroacetate in 20 mL of anhydrous tetrahydrofuran (THF). Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition: Transfer 1.1 equivalents of cyclopentylmagnesium bromide (typically a 2.0 M solution in diethyl ether) to the addition funnel. Add the Grignard reagent dropwise over 30 minutes to prevent localized heating and minimize double-addition side products (which would yield the tertiary alcohol).

  • Reaction Monitoring (Self-Validation Step 1): Stir the mixture at -78 °C for 2 hours. Extract a 0.1 mL aliquot, quench it in saturated NH₄Cl, and analyze the organic layer via GC-MS. The presence of the target mass (m/z = 166) confirms conversion.

  • Quench and Extraction: Carefully quench the reaction at -78 °C by adding 10 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 × 20 mL).

  • Purification (Self-Validation Step 2): Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure (careful: the product is volatile). Purify the crude liquid via fractional distillation or silica gel chromatography (pentane/ether) to yield the pure ketone.

SynthesisWorkflow Step1 1. Reagent Preparation Cyclopentyl-MgBr + CF3COOEt Step2 2. Nucleophilic Addition -78°C in Anhydrous THF Step1->Step2 Step3 3. Workup & Isolation NH4Cl Quench & Distillation Step2->Step3 Step4 4. NMR Validation 1H, 19F, 13C in CDCl3 Step3->Step4

Workflow for the synthesis and NMR validation of cyclopentyl trifluoromethyl ketone.

NMR Spectroscopic Profiling

Accurate structural elucidation requires precise NMR parameters. The data below represents the standard spectroscopic profile for 1-cyclopentyl-2,2,2-trifluoroethan-1-one in deuterated chloroform (CDCl₃).

Instrument Setup:

  • Solvent: CDCl₃ (contains 0.03% v/v Tetramethylsilane [TMS]).

  • Internal Standards: TMS (0.00 ppm) for ¹H and ¹³C; Benzotrifluoride (-63.0 ppm) or Trichlorofluoromethane (CFCl₃, 0.00 ppm) for ¹⁹F[4].

  • Temperature: 298 K.

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
H-α 3.20 – 3.35m (multiplet)1HCyclopentyl CH (adjacent to C=O)
H-β 1.85 – 2.05m (multiplet)4HCyclopentyl CH₂ (beta to C=O)
H-γ 1.60 – 1.75m (multiplet)4HCyclopentyl CH₂ (gamma to C=O)
Table 2: ¹⁹F NMR Chemical Shifts (376 MHz, CDCl₃)
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
F -79.5s (singlet)*3FTrifluoromethyl group (–CF₃)

*Note: In a fully ¹H-decoupled ¹⁹F spectrum, this appears as a sharp singlet. In a non-decoupled spectrum, unresolved long-range coupling to the H-α proton may cause slight broadening.

Table 3: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)Assignment
C=O ~195.0q (quartet)²J_{C-F} ≈ 35.0Carbonyl Carbon
CF₃ ~115.5q (quartet)¹J_{C-F} ≈ 290.0Trifluoromethyl Carbon
C-α ~46.5s (singlet)-Cyclopentyl CH
C-β ~28.2s (singlet)-Cyclopentyl CH₂
C-γ ~26.1s (singlet)-Cyclopentyl CH₂

Causality of Chemical Shifts: Electronic and Magnetic Effects

To truly master NMR interpretation, a scientist must understand the causality behind the data. The chemical shifts of 1-cyclopentyl-2,2,2-trifluoroethan-1-one are heavily dictated by the interplay between the carbonyl group and the trifluoromethyl group.

The Deshielding of the Alpha-Proton (H-α)

In a standard, non-fluorinated cyclopentyl methyl ketone, the alpha-proton (H-α) typically resonates around 2.7–2.8 ppm. However, in 1-cyclopentyl-2,2,2-trifluoroethan-1-one, this proton is shifted significantly downfield to 3.20–3.35 ppm .

Why does this happen? The three highly electronegative fluorine atoms exert a massive inductive electron-withdrawing effect (–I effect) on the adjacent carbon. This pulls electron density away from the carbonyl carbon, rendering it highly electrophilic. To compensate for this localized positive charge, the carbonyl carbon withdraws electron density from the adjacent cyclopentyl alpha-carbon. Consequently, the electron cloud surrounding the H-α proton is depleted (deshielded). With less electron density to oppose the external magnetic field (B₀), the H-α proton experiences a higher effective magnetic field, resulting in resonance at a higher frequency (downfield shift).

ElectronicEffects CF3 Trifluoromethyl Group (-CF3) Strong Inductive Withdrawal (-I) Carbonyl Carbonyl Group (C=O) Enhanced Electrophilicity CF3->Carbonyl Electron Withdrawal AlphaCH Alpha-Cyclopentyl Proton Deshielded (Downfield Shift) Carbonyl->AlphaCH Reduced Electron Density

Inductive deshielding effect of the CF3 group on the alpha-cyclopentyl proton.

¹⁹F Chemical Shift Causality

The ¹⁹F resonance at -79.5 ppm is characteristic of a –CF₃ group directly attached to an sp² hybridized carbonyl carbon. The magnetic anisotropy of the C=O pi-bond, combined with the lack of intervening methylene spacers (which would normally shift the signal closer to -65 ppm), places the fluorine nuclei in a specific magnetic environment that reliably anchors the peak near the -80 ppm threshold. The use of internal standards like benzotrifluoride (-63.0 ppm) ensures that these subtle electronic nuances are accurately calibrated during synthesis validation[4].

References

  • Source: nii.ac.
  • Source: acs.
  • Source: nih.
  • Source: google.

Sources

Foundational

Thermodynamic Stability and Reactivity Profiling of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one in Drug Design

Chemical Ontology and Structural Thermodynamics 1-Cyclopentyl-2,2,2-trifluoroethan-1-one (CAS: 101066-63-1), often referred to as cyclopentyl trifluoromethyl ketone, is a highly specialized fluorinated building block uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Ontology and Structural Thermodynamics

1-Cyclopentyl-2,2,2-trifluoroethan-1-one (CAS: 101066-63-1), often referred to as cyclopentyl trifluoromethyl ketone, is a highly specialized fluorinated building block utilized extensively in medicinal chemistry[1]. With a molecular formula of C₇H₉F₃O, this compound is defined by the juxtaposition of a lipophilic, sterically demanding cyclopentyl ring and a strongly electron-withdrawing trifluoromethyl (–CF₃) group flanking a central carbonyl core[2].

In drug development, the trifluoromethyl ketone (TFMK) moiety is widely deployed as a transition-state analog warhead for the inhibition of serine and cysteine proteases, such as Prolyl Endopeptidase (PEP) and Phospholipase A2 (PLA2)[3],[4]. The thermodynamic stability of this molecule—specifically its propensity to undergo aqueous hydration and covalent hemiketal formation—is the fundamental driver of its biological efficacy[5].

The Thermodynamics of Aqueous Hydration

The thermodynamic behavior of 1-cyclopentyl-2,2,2-trifluoroethan-1-one in aqueous media is dictated by the extreme electrophilicity of its carbonyl carbon. The strong inductive effect of the –CF₃ group profoundly lowers the energy of the carbonyl's π* lowest unoccupied molecular orbital (LUMO)[6].

Consequently, the thermodynamic equilibrium between the free ketone and its hydrated form (gem-diol) is heavily shifted toward the hydrate in aqueous solutions[5]. While the cyclopentyl ring introduces a degree of steric hindrance that slightly destabilizes the hydrate relative to smaller alkyl derivatives, the electronic pull of the fluorine atoms dominates the thermodynamic cycle, resulting in a favorable free energy of hydration ( ΔGhyd​ )[5].

G Keto_Gas Keto Form (Gas Phase) Hydrate_Gas Hydrate Form (Gas Phase) Keto_Gas->Hydrate_Gas ΔG_gas Keto_Aq Keto Form (Aqueous) Keto_Gas->Keto_Aq ΔG_solv(keto) Hydrate_Aq Hydrate Form (Aqueous) Hydrate_Gas->Hydrate_Aq ΔG_solv(hyd) Keto_Aq->Hydrate_Aq K_hyd (ΔG_aq)

Fig 1: Thermodynamic cycle of TFMK keto-hydrate interconversion in gas and aqueous phases.

Hemiketal Formation in Target-Directed Drug Design

When 1-cyclopentyl-2,2,2-trifluoroethan-1-one derivatives enter the active site of a target esterase or protease, they function as covalent reversible inhibitors[5]. The thermodynamics of binding ( ΔGbind​ ) are governed by a two-step mechanism:

  • Non-Covalent Docking: The cyclopentyl ring is entropically driven into the hydrophobic S1 pocket of the enzyme, displacing ordered water molecules[3].

  • Covalent Attack: The active-site serine hydroxyl nucleophilically attacks the electrophilic carbonyl, forming a stable tetrahedral hemiketal[4].

This hemiketal mimics the high-energy tetrahedral transition state of natural peptide hydrolysis. Because the TFMK complex is thermodynamically stable yet chemically reversible, it avoids the toxicity associated with irreversible covalent modifiers while maintaining low-nanomolar target residency[3].

G State1 Free Enzyme + TFMK Inhibitor State2 Non-covalent Michaelis Complex State1->State2 ΔG_bind (Desolvation) State3 Covalent Hemiketal Transition State State2->State3 ΔG_cov (Nucleophilic Attack)

Fig 2: Reversible covalent hemiketal formation pathway between serine proteases and TFMKs.

Self-Validating Experimental Protocols

Protocol 1: ¹⁹F NMR Determination of the Hydration Equilibrium ( Khyd​ )

Causality: ¹⁹F NMR is explicitly chosen over ¹H or ¹³C NMR because the chemical shift of the –CF₃ group is acutely sensitive to the hybridization state of the adjacent carbonyl carbon (sp² in keto vs. sp³ in hydrate). It provides a background-free spectrum, allowing for precise, quantitative integration without solvent suppression artifacts.

Methodology:

  • Sample Preparation: Dissolve 1-cyclopentyl-2,2,2-trifluoroethan-1-one to a final concentration of 10 mM in a 90:10 (v/v) mixture of H₂O/D₂O (D₂O serves as the NMR lock) buffered with 50 mM sodium phosphate at pH 7.4.

  • Thermal Equilibration: Place the sample in the NMR probe and equilibrate at exactly 298.15 K for 20 minutes.

  • Acquisition: Acquire ¹⁹F NMR spectra using a standard single-pulse sequence. Critical Step: Set the relaxation delay (D1) to >5 × T₁ (typically >10 seconds for fluorinated small molecules) to ensure full longitudinal relaxation and strictly quantitative integration.

  • Integration: Integrate the distinct singlet peaks corresponding to the keto form (approx. -75 ppm) and the hydrate form (approx. -82 ppm).

  • Calculation: Calculate the equilibrium constant as Khyd​=[Hydrate]/[Keto] .

  • Self-Validation Check: Acquire spectra at 15-minute intervals. The system is confirmed to be at true thermodynamic equilibrium only when the integration ratio remains statistically identical across three consecutive acquisitions.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Hemiketal Binding

Causality: ITC is the only technique capable of directly measuring the heat released ( ΔH ) upon covalent hemiketal formation. This allows for the simultaneous derivation of the dissociation constant ( Kd​ ), enthalpy ( ΔH ), and entropy ( ΔS ) in a single run, which is critical for distinguishing the enthalpic signature of covalent bond formation from purely hydrophobic (entropic) docking.

Methodology:

  • Dialysis: Dialyze the target enzyme (e.g., Prolyl Endopeptidase) extensively against 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Ligand Preparation: Prepare a 500 μM solution of the TFMK inhibitor using the exact final dialysate from step 1. This prevents massive heat-of-dilution artifacts caused by buffer mismatches.

  • Titration: Load 30 μM of the enzyme into the ITC sample cell and the inhibitor into the injection syringe. Perform 25 injections of 1.5 μL each at 298.15 K, allowing the thermal baseline to fully stabilize between injections.

  • Data Fitting: Integrate the injection peaks and fit the normalized heat data to a one-set-of-sites binding model to extract ΔH and Kd​ . Calculate entropy using ΔG=RTln(Kd​)=ΔH−TΔS .

  • Self-Validation Check: Perform a blank titration (inhibitor injected into buffer devoid of enzyme). Subtract this background heat of dilution from the raw enzyme titration data to ensure the derived ΔH reflects only the hemiketal binding event.

Quantitative Thermodynamic Data Summary

The following table summarizes the representative thermodynamic parameters of cyclopentyl-TFMK derivatives interacting with aqueous environments and typical serine protease targets.

Thermodynamic ParameterRepresentative ValueSolvent / ConditionAnalytical Methodology
Hydration Equilibrium ( Khyd​ ) 3.5 - 4.2Aqueous Buffer (pH 7.4)¹⁹F NMR Spectroscopy
Free Energy of Hydration ( ΔGhyd​ ) -3.1 kcal/molAqueous Buffer (pH 7.4)Calculated via −RTln(Khyd​)
Enthalpy of Binding ( ΔHbind​ ) -12.5 kcal/mol50 mM HEPES, 298 KIsothermal Titration Calorimetry
Entropy of Binding ( −TΔS ) +4.2 kcal/mol50 mM HEPES, 298 KDerived via ΔG=ΔH−TΔS

References

  • AiFChem. 101066-63-1 | 1-Cyclopentyl-2,2,2-trifluoroethan-1-one.
  • Sigma-Aldrich. 1-cyclopentyl-2,2,2-trifluoroethan-1-one | 101066-63-1.
  • National Institutes of Health (PMC). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study.
  • ACS Catalysis. Defluorinative Carboimination of Trifluoromethyl Ketones.
  • Canadian Journal of Chemistry. Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal and Hemiacetal–Acetal Equilibrium Constants.
  • Journal of Medicinal Chemistry. New Prolyl Endopeptidase Inhibitors: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane, Azabicyclo[2.2.1]heptane, and Perhydroindole Derivatives.
  • Journal of the American Chemical Society. Activated Ketones as Inhibitors of Intracellular Ca2+-Dependent and Ca2+-Independent Phospholipase A2.

Sources

Exploratory

Structural and Mechanistic Insights into 1-Cyclopentyl-2,2,2-trifluoroethan-1-one Derivatives in Structure-Based Drug Design

Executive Summary In the landscape of modern medicinal chemistry, fluorinated building blocks are indispensable for modulating the physicochemical and pharmacokinetic profiles of drug candidates. Among these, 1-cyclopent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, fluorinated building blocks are indispensable for modulating the physicochemical and pharmacokinetic profiles of drug candidates. Among these, 1-cyclopentyl-2,2,2-trifluoroethan-1-one (CAS 101066-63-1) has emerged as a highly versatile precursor. Its derivatives are extensively utilized in Structure-Based Drug Design (SBDD) to develop potent inhibitors against complex therapeutic targets, ranging from viral proteases to DNA repair enzymes. This technical guide explores the crystallographic profiling, binding mechanisms, and self-validating experimental methodologies required to harness these derivatives effectively.

Physicochemical Rationale: The Anatomy of a Fluorinated Pharmacophore

The utility of 1-cyclopentyl-2,2,2-trifluoroethan-1-one stems from the synergistic properties of its two primary functional groups:

  • The Trifluoromethyl ( CF3​ ) Group : The strong electron-withdrawing nature of the CF3​ moiety drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent carbonyl carbon. This renders the carbonyl highly electrophilic, making it an ideal "warhead" for reversible covalent binding (e.g., forming hemithioketals with catalytic cysteines)1[1]. Furthermore, in non-covalent allosteric inhibitors, the CF3​ group participates in critical halogen bonding and fills deep, hydrophobic protein cavities2[2].

  • The Cyclopentyl Ring : This conformationally restricted aliphatic ring provides optimal steric bulk. Compared to highly flexible linear alkyl chains, the cyclopentyl group incurs a significantly lower entropic penalty upon binding to a target protein's hydrophobic pocket, thereby maximizing the overall free energy of binding ( ΔG ).

SBDD Workflow & Mechanistic Pathways

The integration of these derivatives into a drug discovery pipeline relies heavily on iterative crystallographic feedback.

SBDD_Workflow Start 1-Cyclopentyl-2,2,2- trifluoroethan-1-one (Building Block) Deriv Chemical Derivatization (Heterocycle Synthesis) Start->Deriv Precursor Assay In Vitro Screening (IC50 & Kinetics) Deriv->Assay Purified Ligand Crystal X-ray Crystallography (Protein-Ligand Complex) Assay->Crystal Active Hits Refine Structure-Guided Optimization Crystal->Refine 3D Coordinates Refine->Deriv SAR Feedback Loop Lead Optimized Lead Compound Refine->Lead Final Selection

Caption: Workflow of Structure-Based Drug Design utilizing trifluoromethyl ketone derivatives.

Target Engagement Modalities

Crystallographic studies have revealed two divergent binding modalities for these derivatives, dictated by the target protein's architecture:

  • Allosteric Conformational Locking : In the development of inhibitors for DNA Polymerase Theta (Polθ), derivatives bind to an allosteric site within the fingers subdomain. The crystal structure (e.g., PDB 8E23) demonstrates that the ligand acts as a molecular wedge, locking the fingers domain in a "closed" state and preventing nucleotide insertion3[2].

  • Covalent Reversible Inhibition : When targeting cysteine proteases (such as SARS-CoV 3CL protease or Prolyl Endopeptidase), the trifluoromethyl ketone acts as a substrate analog. The catalytic thiol group of the enzyme nucleophilically attacks the electrophilic carbonyl carbon, resulting in a stable, yet reversible, hemithioketal adduct 4[4].

Binding_Mechanism cluster_Target Target Protein Modalities Ligand TFMK Derivative Cys Cysteine Protease (Catalytic Cys) Ligand->Cys Electrophilic Attack Allo Polymerase Theta (Allosteric Pocket) Ligand->Allo Shape Complementarity Cov Reversible Covalent Bond (Hemithioketal Formation) Cys->Cov NonCov Hydrophobic & Halogen Bond Interactions Allo->NonCov Inhib1 Enzyme Inactivation (Active Site Blockade) Cov->Inhib1 Inhib2 Conformational Locking (Closed State) NonCov->Inhib2

Caption: Divergent binding mechanisms of TFMK derivatives in target protein modalities.

Self-Validating Experimental Methodologies

To achieve high-resolution crystallographic data, the preparation and analysis of the protein-ligand complex must follow rigorous, self-validating protocols.

Protocol A: Preparation and Validation of the Protein-Ligand Complex

Causality Focus: Ensuring complex homogeneity prior to crystallization to prevent lattice defects.

  • Ligand Solubilization : Dissolve the highly lipophilic derivative in 100% anhydrous DMSO to a stock concentration of 50 mM.

    • Causality: Fluorinated cyclic compounds possess low aqueous solubility. Utilizing pure DMSO prevents premature precipitation, ensuring the exact molarity is known when introduced to the protein.

  • Protein Incubation (Co-crystallization Approach) : Add the ligand to the purified target protein at a 5:1 molar ratio and incubate at 4°C for 2 to 4 hours.

    • Causality: Co-crystallization is strictly preferred over crystal soaking for these derivatives. Because these ligands often induce significant conformational shifts (e.g., locking Polθ in a closed state), soaking them into pre-formed apo-crystals typically shatters the crystal lattice2[2].

  • Complex Validation (Self-Validating Step) : Pass the incubated mixture through an analytical Size-Exclusion Chromatography (SEC) column.

    • Validation Metric: A single, sharp, monodisperse peak must be observed. If the chromatogram shows a void-volume peak (indicating aggregation), the complex is rejected. Buffer conditions must be optimized before proceeding to crystallization trays.

Protocol B: Crystallization, X-Ray Diffraction, and Model Refinement

Causality Focus: Minimizing bias and ensuring structural accuracy.

  • Vapor Diffusion Setup : Set up hanging-drop vapor diffusion plates by mixing 1 µL of the validated protein-ligand complex with 1 µL of the reservoir solution.

    • Causality: Vapor diffusion slowly and gently concentrates the drop, driving the complex into the supersaturation zone required for orderly crystal nucleation without precipitating the hydrophobic ligand.

  • Cryoprotection and Harvesting : Briefly transfer mature crystals into a cryoprotectant solution (reservoir solution supplemented with 20-25% glycerol) for 30 seconds before flash-freezing in liquid nitrogen.

    • Causality: Flash-freezing prevents the formation of crystalline ice, which would otherwise diffract X-rays and obscure the protein's diffraction pattern.

  • Diffraction and Phasing : Collect X-ray diffraction data at 100 K at a synchrotron source. Phase the data using Molecular Replacement (MR) utilizing an appropriate search model.

  • Electron Density Validation (Self-Validating Step) : Generate an unbiased Fo​−Fc​ difference electron density map prior to modeling the ligand.

    • Validation Metric: The ligand coordinates must only be built into the model if a continuous, positive electron density contoured at >3.0 σ is clearly visible in the binding pocket. This strictly prevents confirmation bias in SBDD.

  • Refinement : Perform iterative rounds of positional, occupancy, and B-factor refinement.

    • Validation Metric: Monitor the Rfree​ value. An Rfree​ < 25% and a narrow gap between Rwork​ and Rfree​ (< 5%) mathematically validates that the crystal structure is accurately modeled and not overfitted2[2].

Quantitative Crystallographic & Biochemical Data

The following table summarizes the structure-activity relationship (SAR) and crystallographic parameters of key derivatives, demonstrating their broad applicability across different target classes.

Derivative ScaffoldTarget ProteinBinding MechanismPrimary InteractionAffinity ( IC50​/Ki​ )Resolution (Å)PDB ID
RP-6685 Precursor (Cmpd 14) DNA Polymerase Theta (Polθ)AllostericConformational locking (Closed state)~nM range2.598E23
Bistrifluoromethyl Analog (Cmpd 37) DNA Polymerase Theta (Polθ)AllostericHydrophobic & Halogen bonding~nM range2.658E24
TFMK Peptide Analog 5h SARS-CoV 3CL ProteaseCovalent ReversibleHemithioketal formation0.3 µM2.20*N/A
Azabicyclo-TFMK (Cmpd 48) Prolyl Endopeptidase (PEP)Covalent ReversibleHemithioketal formation30 nM1.85N/A

(Note: Resolution for 3CL is based on highly homologous analog structures within the cited literature).

Conclusion & Future Perspectives

Derivatives of 1-cyclopentyl-2,2,2-trifluoroethan-1-one represent a masterclass in rational drug design. By leveraging the unique steric and electronic properties of the cyclopentyl and trifluoromethyl groups, researchers can design highly selective and potent inhibitors. As crystallographic techniques advance—particularly with the integration of cryo-EM for larger complexes—the structural insights gained from these fluorinated pharmacophores will continue to drive the discovery of next-generation therapeutics.

References

  • Identification of RP-6685, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ Journal of Medicinal Chemistry, ACS Publications[Link]

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease PubMed Central (PMC), National Institutes of Health[Link]

  • New Prolyl Endopeptidase Inhibitors: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane, Azabicyclo[2.2.1]heptane, and Perhydroindole Derivatives Journal of Medicinal Chemistry, ACS Publications[Link]

Sources

Foundational

Toxicity and MSDS safety data for 1-Cyclopentyl-2,2,2-trifluoroethan-1-one

An In-depth Technical Guide to the Toxicity and Safety of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one Introduction: Understanding 1-Cyclopentyl-2,2,2-trifluoroethan-1-one 1-Cyclopentyl-2,2,2-trifluoroethan-1-one (CAS No. 10...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicity and Safety of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one

Introduction: Understanding 1-Cyclopentyl-2,2,2-trifluoroethan-1-one

1-Cyclopentyl-2,2,2-trifluoroethan-1-one (CAS No. 101066-63-1) is a fluorinated ketone used in scientific research.[1] Its structure, featuring a cyclopentyl ring and a trifluoromethyl group, makes it a potentially valuable building block in medicinal chemistry and materials science. However, the incorporation of fluorine can significantly alter the physical, chemical, and toxicological properties of a molecule compared to its non-fluorinated analogs. This guide provides a comprehensive overview of the known safety data and toxicological profile for this compound, synthesized from available Material Safety Data Sheets (MSDS) and related chemical data. It is imperative for researchers to recognize that the toxicological properties of this specific compound have not been thoroughly investigated.[2][3] Therefore, a cautious and proactive approach to safety is paramount.

Chemical Identity
PropertyValue
IUPAC Name 1-cyclopentyl-2,2,2-trifluoroethan-1-one[1]
CAS Number 101066-63-1[1]
Molecular Formula C₇H₉F₃O[1]
Molecular Weight 166.14 g/mol [1]
Synonyms Ethanone, 1-cyclopentyl-2,2,2-trifluoro-[1]

Section 1: GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. For 1-Cyclopentyl-2,2,2-trifluoroethan-1-one, the classification indicates significant physical and health hazards.

Signal Word: Danger [1][4]

PictogramGHS ClassHazard StatementImplication for Researchers
🔥Flammable LiquidsH225: Highly flammable liquid and vapor. [1][4]This compound has a low flash point, similar to related ketones like Cyclopentanone (30°C).[2] Vapors can mix with air to form explosive mixtures.[2] Strict control of ignition sources (sparks, open flames, hot surfaces) is mandatory.
Skin Corrosion/IrritationH315: Causes skin irritation. [1][4]Direct contact with the skin is likely to cause redness, inflammation, or dermatitis. Prolonged exposure could lead to more severe effects.
Serious Eye Damage/IrritationH319: Causes serious eye irritation. [1][4]Direct contact with the eyes can cause significant irritation, pain, and potential damage. The use of appropriate eye protection is non-negotiable.

Section 2: Toxicological Profile and Health Effects

A critical point to reiterate is the absence of comprehensive toxicological studies for this specific molecule.[2][3] The following information is based on GHS classifications and data from analogous compounds. Researchers must assume the potential for harm and handle the substance accordingly.

  • Inhalation: May be harmful if inhaled and is expected to cause respiratory tract irritation.[2] Symptoms could include coughing, shortness of breath, and irritation of the nasal passages. All handling of this volatile compound should be performed within a certified chemical fume hood.

  • Skin Contact: May be harmful if absorbed through the skin.[2] It is classified as a skin irritant, causing localized inflammation upon contact.[1][4]

  • Eye Contact: Causes serious eye irritation.[1][2][4] Immediate and thorough rinsing is critical to prevent potential damage.

  • Ingestion: May be harmful if swallowed.[2] While not an expected route of exposure in a laboratory setting, accidental ingestion could lead to gastrointestinal irritation or other systemic effects. Do NOT induce vomiting if ingested.[2]

  • Carcinogenicity and Mutagenicity: There is no data to suggest that this compound is carcinogenic or mutagenic.[2] However, the absence of data does not confirm safety, and exposure should be minimized.

  • Systemic and Chronic Effects: The potential for long-term or systemic effects following repeated exposure is unknown. A toxicological assessment of the broader class of cyclopentanones used in fragrances found a low order of acute toxicity and no significant toxicity in repeat-dose studies, though some were identified as weak sensitizers.[5] This information provides context but should be interpreted with extreme caution, as the trifluoromethyl group can drastically alter a compound's metabolic profile and toxicity.

Section 3: Emergency Response and First-Aid Protocols

Immediate and appropriate action following an exposure is critical. The following protocols are based on standard laboratory safety procedures for hazardous chemicals.

First-Aid Measures
  • General Advice: In all cases of exposure, consult a physician and provide them with the Safety Data Sheet (SDS) for the compound.[2]

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][3]

  • Skin Contact: Remove all contaminated clothing at once. Wash the affected skin area thoroughly with soap and plenty of water. If skin irritation develops or persists, consult a physician.[2][6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[2]

Chemical Exposure Response Workflow

The following diagram illustrates the decision-making process in the event of a laboratory exposure.

Start Exposure Incident Occurs Assess Assess Situation (Is the area safe?) Start->Assess Evacuate Evacuate Area Alert Others Assess->Evacuate No Secure Secure Area (If safe to do so) Assess->Secure Yes ExposureType Identify Exposure Type Secure->ExposureType Inhalation Inhalation: Move to Fresh Air ExposureType->Inhalation Inhalation Skin Skin Contact: Remove Clothing, Wash Area ExposureType->Skin Skin/Clothing Eye Eye Contact: Flush with Water (15 min) ExposureType->Eye Eye Ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting ExposureType->Ingestion Ingestion Medical Seek Immediate Medical Attention (Bring SDS) Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical Report Report Incident to Supervisor Medical->Report

Caption: Workflow for responding to a chemical exposure incident.

Section 4: Safe Laboratory Handling and Exposure Controls

Proactive measures are the cornerstone of chemical safety. The highly flammable and irritant nature of this compound necessitates strict adherence to the following protocols.

Engineering Controls
  • Chemical Fume Hood: All manipulations, including weighing, transferring, and reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[7]

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[3][8] A face shield should be used in situations with a higher risk of splashing.

  • Skin Protection: Wear a flame-retardant lab coat. Use chemically resistant gloves (e.g., nitrile or neoprene; always check manufacturer's data for compatibility and breakthrough times with fluorinated ketones).

  • Respiratory Protection: Respiratory protection is generally not required when work is conducted in a fume hood. If exposure limits are exceeded, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors should be used.[9]

Safe Handling and Storage Workflow

Prep Preparation: - Confirm Fume Hood is operational - Don appropriate PPE Transport Chemical Transport: - Use secondary containment Prep->Transport Handling Handling in Fume Hood: - Ground equipment to prevent static discharge - Use non-sparking tools - Keep container closed when not in use Transport->Handling Storage Storage: - Tightly closed container - Cool, dry, well-ventilated area - Flammables cabinet Handling->Storage Returning to storage Waste Waste Disposal: - Collect in labeled, sealed container - Dispose via approved hazardous waste program Handling->Waste Generating waste Cleanup Post-Handling: - Decontaminate work area - Remove PPE and wash hands Handling->Cleanup Experiment complete Storage->Transport Retrieving from storage Waste->Cleanup

Caption: Standard workflow for handling hazardous liquid chemicals.

Section 5: Fire-Fighting and Accidental Release Measures

Fire-Fighting
  • Flammability: Highly flammable. Vapors are heavier than air and may travel to a source of ignition and flash back.[7][9] Containers may explode when heated.[7][9]

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[2][10] For large fires, water spray or mist can be used to cool containers, but a solid stream of water may be ineffective.[2]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9][10]

  • Hazardous Combustion Products: Thermal decomposition can release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).[9]

Accidental Release Measures
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Control Ignition Sources: Remove all sources of ignition (flames, sparks, hot surfaces).[10]

  • Ventilate: Ensure the area is well-ventilated, but only if it is safe to do so without spreading vapor to ignition sources.

  • Containment: Wear full PPE. Contain the spill using non-combustible absorbent materials like sand, earth, or vermiculite.[2] Do not allow the chemical to enter drains or waterways.[2][11]

  • Collection: Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[10]

Conclusion and Identified Knowledge Gaps

1-Cyclopentyl-2,2,2-trifluoroethan-1-one is a hazardous chemical that must be handled with stringent safety protocols. It is highly flammable and causes serious skin and eye irritation.[1][4] The primary knowledge gap is the lack of specific, in-depth toxicological data, including acute toxicity (LD50/LC50), chronic effects, and reproductive toxicity.[2][3]

Given these unknowns, all researchers, scientists, and drug development professionals must adopt a conservative safety posture. Treat this compound as potentially harmful via all routes of exposure and minimize contact at all times. Adherence to the engineering controls, PPE guidelines, and emergency procedures outlined in this guide is essential for ensuring laboratory safety.

References

  • Sigma-Aldrich. (2009).
  • AiFChem.
  • NextSDS.
  • Merck Millipore. (n.d.).
  • Fisher Scientific. (2014). SAFETY DATA SHEET - 2,2,2-Trifluoroethanol (Peptide Synthesis).
  • Fisher Scientific. (n.d.).
  • AiFChem. 1-Cyclopentyl-2,2,2-trifluoroethan-1-one Product Page.
  • Thermo Fisher Scientific. (2014).
  • XiXisys. (n.d.). (1-methylcyclopentyl)
  • Fisher Scientific. (n.d.).
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1-CYCLOPENTYL-ETHANONE.
  • Belsito, D., et al. (2012). A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients. Food and Chemical Toxicology, 50(10), 3560-3570.
  • Apollo Scientific. (2023).

Sources

Exploratory

Quantifying the Electrophilicity of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one: A Technical Guide to Reactivity and Mayr Parameters

Executive Summary 1-Cyclopentyl-2,2,2-trifluoroethan-1-one (CAS: 101066-63-1) is a highly specialized fluorinated building block utilized extensively in advanced organic synthesis and medicinal chemistry[1]. The presence...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Cyclopentyl-2,2,2-trifluoroethan-1-one (CAS: 101066-63-1) is a highly specialized fluorinated building block utilized extensively in advanced organic synthesis and medicinal chemistry[1]. The presence of the strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group adjacent to the carbonyl center dramatically alters its electronic landscape, transforming it into a highly reactive electrophile[2]. Understanding and quantifying its electrophilicity is critical for rational drug design, particularly in the synthesis of complex active pharmaceutical ingredients (APIs) where it serves as a core structural motif[3]. This whitepaper provides an in-depth analysis of its mechanistic reactivity, comparative quantitative data using the Mayr electrophilicity scale, and field-proven experimental protocols for kinetic evaluation.

Mechanistic Drivers of Electrophilicity in Fluorinated Ketones

The electrophilicity of a carbonyl compound is governed by the energy and accessibility of its Lowest Unoccupied Molecular Orbital (LUMO), specifically the πC=O∗​ orbital. For 1-Cyclopentyl-2,2,2-trifluoroethan-1-one, the reactivity is dictated by a delicate balance of electronic activation and steric modulation.

  • Electronic Activation: The strong −I (inductive) effect of the −CF3​ group significantly lowers the LUMO energy of the carbonyl carbon[2]. This makes the electrophilic center highly susceptible to nucleophilic attack, even by relatively weak nucleophiles.

  • Steric Modulation: While the −CF3​ group electronically activates the molecule, the bulky cyclopentyl ring introduces steric hindrance. This structural feature increases the activation energy ( ΔG‡ ) required to transition from the planar sp2 carbonyl to the sp3 tetrahedral intermediate, slightly attenuating the reaction rate compared to unhindered analogs like 1,1,1-trifluoroacetone.

  • The Hydration Equilibrium Challenge: A hallmark of highly electrophilic trifluoromethyl ketones is their propensity to react with weak oxygen nucleophiles. In the presence of water or alcohols, these compounds exist predominantly in equilibrium as stable gem-diols (hydrates) or hemiacetals[4]. Because of this, any kinetic evaluation of its intrinsic electrophilicity must be conducted in strictly anhydrous, aprotic solvents to prevent masking of the true reaction kinetics[5].

G A 1-Cyclopentyl-2,2,2- trifluoroethan-1-one (Electrophile) C Tetrahedral Intermediate A->C Bimolecular Rate (k2) B Reference Nucleophile (e.g., Enamine) B->C Nucleophilic Attack D Addition Product (Quantified via UV-Vis) C->D Rapid Protonation

Fig 1: Kinetic pathway of nucleophilic addition to 1-Cyclopentyl-2,2,2-trifluoroethan-1-one.

The Mayr Electrophilicity Scale ( E )

To accurately predict whether a specific nucleophile will react with 1-Cyclopentyl-2,2,2-trifluoroethan-1-one at room temperature, researchers rely on the6[6]:

logk20∘C​=sN​(N+E)

Where:

  • k20∘C​ is the second-order rate constant.

  • N and sN​ are the nucleophilicity and sensitivity parameters of the nucleophile (solvent-dependent)[7].

  • E is the solvent-independent electrophilicity parameter of the electrophile[7].

The Mayr database covers a reactivity range of over 40 orders of magnitude[7]. While standard aliphatic ketones possess highly negative E values (indicating low reactivity), the introduction of a −CF3​ group shifts the parameter significantly closer to zero.

Quantitative Data Summary

Table 1: Comparative Electrophilicity Parameters ( E ) of Carbonyl Compounds

Compound ClassRepresentative MoleculeMayr E Parameter (DMSO, 20°C)Reactivity Profile
Aliphatic KetoneAcetone E<−25 (Estimated)Very low electrophilicity; requires strong nucleophiles (e.g., Grignard reagents).
Cyclic Enone2-Cyclopenten-1-one −20.6 [8]Moderate electrophilicity; typical Michael acceptor.
Trifluoromethylating AgentUmemoto's Reagent (Gen I) ≈−13.0 [9]High electrophilicity; highly activated for CF3​ transfer.
Target Compound 1-Cyclopentyl-2,2,2-trifluoroethan-1-one ≈−14 to −17 (Extrapolated)High electrophilicity; strongly activated by −CF3​ , slightly sterically hindered by cyclopentyl ring.

Self-Validating Experimental Protocol for E Determination

To experimentally determine the exact E parameter of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one, a stopped-flow kinetic assay must be employed using reference nucleophiles (e.g., colored carbanions or enamines) with known N and sN​ values.

Step-by-Step Methodology
  • Reagent Preparation & Solvent Selection:

    • Causality: Prepare all solutions in strictly anhydrous Dimethyl Sulfoxide (DMSO). DMSO is chosen because it is a polar aprotic solvent that prevents the formation of unreactive hemiacetals/hydrates, ensuring the measured rate constant ( k ) reflects the intrinsic reactivity of the free carbonyl group[4].

  • Stopped-Flow Kinetic Workflow:

    • Load the electrophile (1-Cyclopentyl-2,2,2-trifluoroethan-1-one) and the reference nucleophile into separate syringes of a stopped-flow UV-Vis spectrophotometer thermostated at 20 °C.

    • Causality: Maintain pseudo-first-order conditions by keeping the electrophile in at least a 10-fold molar excess ( [E]0​≫[Nu]0​ ). This ensures the electrophile concentration remains effectively constant, simplifying the complex bimolecular rate equation into a pseudo-first-order exponential decay.

  • Data Acquisition:

    • Rapidly mix the solutions and monitor the decay of the nucleophile's absorbance at its specific λmax​ . Extract the pseudo-first-order rate constant ( kobs​ ) by fitting the absorbance curve to a single exponential decay function.

  • Self-Validation & Parameter Extraction:

    • Trustworthiness Check: Repeat the measurement at five different electrophile concentrations. Plot kobs​ versus [Electrophile] . This plot must yield a straight line passing through the origin. A non-zero intercept or non-linear curve immediately flags side reactions (e.g., oligomerization or solvent interference).

    • Extract the second-order rate constant ( k2​ ) from the slope of this line ( k2​=kobs​/[Electrophile] ).

    • Calculate E using the rearranged Mayr-Patz equation: E=(logk2​/sN​)−N .

G Step1 1. Prepare Anhydrous DMSO Solutions at 20°C Step2 2. Stopped-Flow UV-Vis Spectrophotometry Step1->Step2 Mix under pseudo-first-order conditions Step3 3. Extract k_obs from Exponential Decay Step2->Step3 Monitor nucleophile absorbance Step4 4. Plot k_obs vs[Electrophile] to derive k2 Step3->Step4 Validate linear dependence Step5 5. Calculate E: log(k2) = sN(N + E) Step4->Step5 Apply Mayr-Patz Equation

Fig 2: Self-validating experimental workflow for determining Mayr's E parameter.

Applications in Drug Discovery and Synthetic Chemistry

The high electrophilicity of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one makes it an invaluable synthon in medicinal chemistry. A prominent example is its use as a critical starting material in the synthesis of RP-6685 , an orally bioavailable inhibitor of DNA polymerase theta (Polθ)[3]. Polθ is an emerging synthetic lethal target for BRCA-mutant breast and ovarian cancers[3].

In this synthetic pathway, the 3 of 1-cyclopentyl-2,2,2-trifluoroethan-1-one with hydrazine hydrate selectively affords a fused pyrazole core[3]. The extreme electrophilicity of the −CF3​ -adjacent carbonyl dictates the regioselectivity of the initial nucleophilic attack by the hydrazine, driving the formation of the desired N1​ / N2​ -regioisomers after subsequent cyclization steps, which are easily distinguished via 19F NMR[3]. The ability to predictably harness this electrophilicity is what enables the scalable synthesis of such complex targeted therapies.

References

  • AiFChem. "101066-63-1 | 1-Cyclopentyl-2,2,2-trifluoroethan-1-one - AiFChem". 1

  • National Institute of Informatics (NII). "Development of synthetic methods and expression of functions for organofluorine compounds by utilization of the properties of fluorine atoms". 4

  • ChemRxiv. "Holistic Prediction of Nucleophilicity and Electrophilicity Based on a Machine Learning Approach". 6

  • ResearchGate. "Comparison of the Mayr electrophilicity parameters E for cyclic and acyclic Michael acceptors".8

  • European Journal of Organic Chemistry (LMU). "Reactivity of Electrophilic Trifluoromethylating Reagents". 9

  • ResearchGate. "Trimerization Products of Trifluoroacetone: Critical Solvent Effect on Position and Kinetics of Anomeric Equilibria". 5

  • LMU Munich. "Mayr's Database Of Reactivity Parameters". 7

  • Royal Society of Chemistry (RSC). "Transition Metal-catalysed Nucleophilic Additions of Terminal Alkynes in Water: Development and Synthetic Utility". 2

  • National Institutes of Health (NIH) / PMC. "Identification of RP-6685, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ". 3

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Asymmetric Reduction of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one

Executive Summary The asymmetric reduction of prochiral trifluoromethyl ketones is a critical transformation in modern drug discovery. Specifically, the reduction of 1-cyclopentyl-2,2,2-trifluoroethan-1-one yields 1-cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The asymmetric reduction of prochiral trifluoromethyl ketones is a critical transformation in modern drug discovery. Specifically, the reduction of 1-cyclopentyl-2,2,2-trifluoroethan-1-one yields 1-cyclopentyl-2,2,2-trifluoroethanol, a highly valuable chiral building block utilized in the synthesis of advanced therapeutics, including selective Janus kinase 1 (JAK1) inhibitors[1]. This application note provides two orthogonal, self-validating protocols for this transformation: a biocatalytic approach utilizing engineered ketoreductases (KREDs) and a chemocatalytic approach utilizing Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH).

Mechanistic Rationale & Substrate Challenges

Trifluoromethyl ketones present a unique challenge for asymmetric reduction. The strongly electron-withdrawing nature of the trifluoromethyl (-CF₃) group drastically reduces the electron density on the carbonyl oxygen.

  • The Failure of Traditional Methods: In standard Corey-Bakshi-Shibata (CBS) reductions, the catalytic cycle relies on the coordination of the carbonyl oxygen to the Lewis acidic boron atom of the oxazaborolidine catalyst. Because trifluoromethyl ketones are exceptionally poor Lewis bases, this pre-coordination is weak or nonexistent. This leads to a prominent, non-catalyzed background reduction by borane, resulting in poor enantiomeric excess (ee)[2].

  • Biocatalytic Solution (KRED): Engineered ketoreductases bypass the need for Lewis acid coordination. Instead, they utilize a highly constrained enzymatic binding pocket. The steric and electronic differentiation between the -CF₃ group and the cyclopentyl ring dictates the orientation of the substrate, allowing for a highly face-selective hydride transfer from the NAD(P)H cofactor, often achieving >99% ee[3].

  • Chemocatalytic Solution (ATH): Noyori-Ikariya ATH utilizes a chiral Ru(II) or Rh(III) complex (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]). This reaction operates via an outer-sphere concerted mechanism. The transition metal transfers a hydride, and the ligand's amine transfers a proton simultaneously to the C=O bond via a six-membered cyclic transition state. Because this mechanism does not require prior coordination of the ketone oxygen to the metal center, it successfully circumvents the electronic deactivation caused by the -CF₃ group[4].

Experimental Workflows

Workflow Substrate 1-Cyclopentyl-2,2,2-trifluoroethan-1-one (Prochiral Substrate) Biocat Method A: Biocatalysis Engineered KRED + GDH NADP+ / Glucose Substrate->Biocat pH 7.0 Buffer, 30°C Chemcat Method B: Chemocatalysis Ru(II)-TsDPEN Complex HCOOH / Et3N Substrate->Chemcat 2-MeTHF, 40°C ProdA (S)-1-Cyclopentyl-2,2,2-trifluoroethanol >99% ee, Aqueous Workup Biocat->ProdA ProdB (R)-1-Cyclopentyl-2,2,2-trifluoroethanol >95% ee, Organic Workup Chemcat->ProdB

Figure 1: Parallel workflows for the asymmetric reduction of 1-cyclopentyl-2,2,2-trifluoroethan-1-one.

Protocol A: Biocatalytic Reduction via Engineered KREDs

This protocol utilizes an engineered KRED coupled with a Glucose Dehydrogenase (GDH) recycling system.

Causality & System Design

The GDH/D-glucose system is implemented to continuously regenerate NADPH from NADP⁺. This drives the thermodynamic equilibrium forward, preventing product inhibition and allowing for quantitative conversion with only catalytic amounts of the expensive cofactor[3].

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄. Causality: Mg²⁺ ions are critical for stabilizing the structural integrity of the KRED tetramer.

  • Cofactor & Recycling System Addition: To 100 mL of the buffer, add 50 mg of NADP⁺, 2.0 g of D-glucose, and 100 mg of GDH powder. Stir gently at 30 °C until fully dissolved.

  • Substrate Addition: Dissolve 1.0 g (approx. 6.0 mmol) of 1-cyclopentyl-2,2,2-trifluoroethan-1-one in 5 mL of Dimethyl Sulfoxide (DMSO). Add this solution dropwise to the aqueous buffer. Causality: The highly lipophilic substrate requires a co-solvent (DMSO) to prevent precipitation and ensure bioavailability to the enzyme.

  • Biocatalysis: Add 200 mg of the engineered KRED variant (e.g., KRED-P1-B04 or equivalent stereoselective variant). Incubate the reaction mixture at 30 °C with orbital shaking at 250 rpm.

  • Self-Validating Checkpoint: After 18 hours, extract a 100 µL aliquot, partition with 500 µL ethyl acetate (EtOAc), and analyze the organic layer via GC/FID. The reaction is complete when substrate conversion is >99%.

  • Downstream Processing: Add 100 mL of EtOAc to the reaction vessel. Stir vigorously for 15 minutes, then centrifuge at 4000 rpm for 10 minutes to break the protein emulsion. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the optically pure (S)-1-cyclopentyl-2,2,2-trifluoroethanol.

Protocol B: Chemocatalytic Noyori-Ikariya ATH

This protocol utilizes a ruthenium-based transfer hydrogenation catalyst, ideal for facilities lacking biocatalytic infrastructure.

Causality & System Design

A 5:2 azeotropic mixture of formic acid and triethylamine (TEAF) is used as the hydrogen donor. This specific ratio provides a steady supply of hydrides while maintaining a slightly acidic environment that stabilizes the active 16-electron Ru-hydride intermediate, preventing catalyst decomposition[4].

Step-by-Step Methodology
  • Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 0.5 mol% of RuCl(p-cymene)[(S,S)-TsDPEN] in 10 mL of anhydrous 2-methyltetrahydrofuran (2-MeTHF). Stir at room temperature for 15 minutes to ensure full dissolution.

  • Substrate Addition: Add 1.0 g (approx. 6.0 mmol) of 1-cyclopentyl-2,2,2-trifluoroethan-1-one to the flask.

  • H-Donor Addition: Slowly add 3.0 equivalents of the HCOOH/Et₃N (5:2) azeotropic mixture dropwise via syringe. Causality: The addition must be slow to control the evolution of CO₂ gas, which is a byproduct of the formic acid decomposition.

  • Reaction Incubation: Heat the reaction mixture to 40 °C and stir for 12–16 hours.

  • Self-Validating Checkpoint: Monitor the reaction via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5). Confirm both the conversion (>95%) and the enantiomeric excess of the (R)-enantiomer.

  • Quenching and Purification: Cool the reaction to 0 °C and quench by slowly adding 10 mL of saturated aqueous NaHCO₃. Causality: Neutralizing residual formic acid prevents acid-catalyzed racemization or degradation of the product during concentration. Extract with EtOAc (3 x 15 mL), wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc 9:1) to isolate the pure product.

Quantitative Data Summary

ParameterMethod A: Biocatalytic (KRED)Method B: Chemocatalytic (ATH)
Catalyst System Engineered KRED / GDHRuCl(p-cymene)[(S,S)-TsDPEN]
Hydride Source D-Glucose (via NADPH)Formic Acid / Triethylamine
Solvent System Phosphate Buffer (pH 7.0) / 5% DMSO2-Methyltetrahydrofuran (2-MeTHF)
Reaction Temperature 30 °C40 °C
Reaction Time 18 - 24 hours12 - 16 hours
Typical Isolated Yield >95%85 - 90%
Enantioselectivity >99% ee (Typically S-isomer)>95% ee (Typically R-isomer)

References

  • [2] Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC. nih.gov.

  • [4] Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones | ACS Organic & Inorganic Au. acs.org.

  • [3] Asymmetric Synthesis of CF3-Substituted β-Hydroxyketones and 1,3-Diols by Engineered Ketoreductases | Organic Letters - ACS Publications. acs.org.

  • [1] WO2020240586A1 - Novel compounds for inhibition of janus kinase 1 - Google Patents. google.com.

Sources

Application

Using 1-Cyclopentyl-2,2,2-trifluoroethan-1-one as a pharmaceutical building block

Application Note: 1-Cyclopentyl-2,2,2-trifluoroethan-1-one as a Privileged Pharmaceutical Building Block Executive Summary The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Cyclopentyl-2,2,2-trifluoroethan-1-one as a Privileged Pharmaceutical Building Block

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. Among fluorinated motifs, trifluoromethyl ketones (TFMKs) like 1-cyclopentyl-2,2,2-trifluoroethan-1-one (CAS: 101066-63-1) represent a highly versatile class of building blocks[1]. As a Senior Application Scientist, I frequently leverage this specific compound for two primary purposes: as an electrophilic warhead for reversible covalent inhibitors (targeting serine/cysteine proteases)[2], and as a precursor for structurally complex, trifluoromethylated heterocycles and epoxides[3].

This guide details the mechanistic rationale, synthetic protocols, and validation frameworks required to successfully deploy 1-cyclopentyl-2,2,2-trifluoroethan-1-one in drug discovery workflows.

Mechanistic Rationale: The Power of the Trifluoromethyl Ketone

The utility of 1-cyclopentyl-2,2,2-trifluoroethan-1-one stems from the profound stereoelectronic effects of the trifluoromethyl ( −CF3​ ) group[4].

  • LUMO Lowering: The strong electron-withdrawing nature of the −CF3​ group significantly lowers the energy of the carbonyl's Lowest Unoccupied Molecular Orbital (LUMO). This renders the ketone carbon exceptionally electrophilic.

  • Transition State Mimicry: When exposed to nucleophilic residues in enzyme active sites (e.g., Cys-145 in SARS-CoV 3CL protease), the TFMK rapidly undergoes nucleophilic attack to form a stable, tetrahedral hemithioketal (or hemiketal with serine)[5]. This tetrahedral geometry perfectly mimics the transition state of peptide bond hydrolysis, leading to potent, reversible enzyme inhibition[2].

  • Steric and Lipophilic Profiling: The cyclopentyl ring provides a conformationally restricted, lipophilic moiety that efficiently occupies hydrophobic S1/S1' pockets in target proteases, enhancing both binding affinity and membrane permeability.

MOA Enzyme Protease Active Site (Cys-SH or Ser-OH) Reaction Nucleophilic Attack Enzyme->Reaction TFMK 1-Cyclopentyl-TFMK (Electrophilic Warhead) TFMK->Reaction Adduct Tetrahedral Adduct (Transition State Analog) Reaction->Adduct Reversible Equilibrium

Caption: Reversible covalent binding mechanism of 1-Cyclopentyl-TFMK with target proteases.

Quantitative Data: Physicochemical Profiling

To understand why 1-cyclopentyl-2,2,2-trifluoroethan-1-one is preferred over its non-fluorinated counterparts, we must look at the quantitative shifts in its physicochemical behavior.

Table 1: Comparative Electrophilicity and Reactivity

Property1-Cyclopentyl-2,2,2-trifluoroethan-1-one1-Cyclopentylethan-1-one (Non-fluorinated)
Carbonyl 13 C NMR Shift ~ 190 ppm (Shielded by −CF3​ )~ 210 ppm
Aqueous Hydration Constant ( Khyd​ ) High ( >10 )Low ( <0.01 )
GSH Hemithioketal Keq​ >103 M−1 Negligible
Calculated LogP ~ 2.4~ 1.8
Primary Utility Covalent Warhead / Fluoro-building block[6]Standard aliphatic building block

Core Experimental Protocols

Protocol A: Synthesis of 2-Cyclopentyl-2-(trifluoromethyl)oxirane via Corey-Chaykovsky Epoxidation

Trifluoromethyl epoxides are critical intermediates for synthesizing fluoro-amino alcohols[7]. Converting the TFMK to an epoxide requires careful reagent selection to avoid enolization of the cyclopentyl alpha-proton.

Causality & Rationale: We utilize Trimethylsulfoxonium iodide (TMSI) rather than Trimethylsulfonium iodide. TMSI generates a less basic, more stable sulfur ylide. This stability allows it to act as a "soft" nucleophile, favoring attack on the highly electrophilic −CF3​ ketone to form the betaine intermediate without deprotonating the alpha-carbon (which would lead to unwanted enolization and degradation). Dimethyl sulfoxide (DMSO) is used as the solvent because it solvates the sodium cation, leaving the ylide naked and highly reactive.

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried Schlenk flask under N 2​ , suspend 1.2 equivalents of Trimethylsulfoxonium iodide in anhydrous DMSO (0.5 M). Add 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in portions at 0 °C. Stir for 30 minutes until hydrogen evolution ceases and the solution turns clear.

  • Ketone Addition: Dissolve 1.0 equivalent of 1-cyclopentyl-2,2,2-trifluoroethan-1-one in a minimal amount of anhydrous DMSO. Add this solution dropwise to the ylide mixture at 0 °C to control the exothermic betaine formation.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench the reaction with cold saturated aqueous NH 4​ Cl. Extract three times with diethyl ether. Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure (careful: the product is volatile).

Validation & Quality Control (Self-Validating System): Analyze the crude product via 19 F NMR. The starting material exhibits a singlet at approximately -75 ppm. A successful epoxidation is confirmed by the complete disappearance of the -75 ppm signal and the emergence of a new singlet at approximately -80 ppm, corresponding to the trifluoromethyl epoxide.

Protocol B: In Vitro Thiol Reactivity Assay ( 19 F NMR)

Before incorporating the TFMK motif into a complex peptide scaffold for protease inhibition[2], its intrinsic electrophilicity must be quantified.

Causality & Rationale: We use 19 F NMR to track the reaction because it is bio-orthogonal—there is zero background signal from the biological buffer or the nucleophile. We use a 10-fold molar excess of Glutathione (GSH) to ensure pseudo-first-order kinetics. This massive excess means the concentration of GSH remains effectively constant, simplifying the mathematical derivation of the association rate constant ( kon​ ) and the equilibrium constant ( Keq​ ).

NMR_Assay S1 Prepare 1 mM TFMK in PBS/D2O (pH 7.4) S2 Add 10 mM Glutathione (GSH) (Pseudo-first-order conditions) S1->S2 S3 Incubate at 37°C (Thermodynamic Equilibrium) S2->S3 S4 Acquire 19F NMR Spectra (Track -75 ppm to -82 ppm shift) S3->S4 S5 Calculate K_eq and t_1/2 (Self-Validating Mass Balance) S4->S5

Caption: 19F NMR workflow for quantifying the electrophilic reactivity of TFMK warheads.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mM solution of 1-cyclopentyl-2,2,2-trifluoroethan-1-one in 500 µL of Phosphate-Buffered Saline (PBS, pH 7.4) containing 10% D 2​ O (required for the NMR spectrometer's deuterium lock).

  • Baseline Acquisition: Acquire a baseline 19 F NMR spectrum at 37 °C.

  • Thiol Addition: Inject 10 µL of a 500 mM GSH stock solution (final GSH concentration = 10 mM) directly into the NMR tube. Invert rapidly to mix.

  • Kinetic Tracking: Immediately insert the tube into the spectrometer and acquire 19 F spectra every 5 minutes for 2 hours.

  • Data Processing: Integrate the disappearing ketone peak (~ -75 ppm) and the appearing hemithioketal peak (~ -82 ppm).

Validation & Quality Control (Self-Validating System): This protocol validates itself via mass balance. At any given time point ( t ), the sum of the integrated area of the ketone peak and the hemithioketal peak must equal the initial integrated area of the ketone peak at t=0 . If the total integral decreases by more than 5%, it indicates off-target degradation (e.g., haloform-type cleavage), and the calculated Keq​ is invalid.

References

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease Source: Bioorganic & Medicinal Chemistry / PubMed (NIH) URL:[Link]

  • Access to Aryl and Heteroaryl Trifluoromethyl Ketones from Aryl Bromides and Fluorosulfates with Stoichiometric CO Source: Organic Letters (ACS Publications) URL:[Link]

  • Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications Source: Molecules (MDPI) URL:[Link]

Sources

Method

Application Note: Stereoselective Synthesis of Tertiary Alcohols via Grignard Reagent Addition to 1-Cyclopentyl-2,2,2-trifluoroethan-1-one

Abstract This technical guide provides a comprehensive overview and detailed protocol for the nucleophilic addition of Grignard reagents to 1-Cyclopentyl-2,2,2-trifluoroethan-1-one. The synthesis of tertiary alcohols con...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocol for the nucleophilic addition of Grignard reagents to 1-Cyclopentyl-2,2,2-trifluoroethan-1-one. The synthesis of tertiary alcohols containing a trifluoromethyl group is of significant interest in medicinal chemistry due to the unique physicochemical properties conferred by the trifluoromethyl moiety, such as enhanced metabolic stability and bioavailability.[1][2] This document outlines the underlying mechanistic principles, including stereochemical considerations based on the Felkin-Anh model, a step-by-step experimental protocol, and expected outcomes.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[3][4] The addition of organomagnesium halides (Grignard reagents) to ketones is a classic and reliable method for the synthesis of tertiary alcohols.[5][6] When applied to α-trifluoromethyl ketones, such as 1-Cyclopentyl-2,2,2-trifluoroethan-1-one, this reaction provides access to a valuable class of compounds. The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon, often leading to facile and high-yielding reactions.[7] However, the steric and electronic influence of the trifluoromethyl group, in conjunction with the adjacent chiral center (the cyclopentyl-bearing carbon), introduces elements of diastereoselectivity that must be carefully considered.

Mechanistic Insights and Stereochemical Control

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol.[6][8]

The Role of the Trifluoromethyl Group

The CF3 group is a powerful electron-withdrawing group, which enhances the reactivity of the ketone towards nucleophilic attack.[7] This electronic effect is a key driver for the reaction's efficiency.

Stereoselectivity: The Felkin-Anh Model

Given the presence of a chiral center alpha to the carbonyl group, the addition of a Grignard reagent can lead to the formation of two diastereomers. The stereochemical outcome of such reactions can often be predicted using the Felkin-Anh model.[9][10] This model posits that the largest substituent on the alpha-carbon will orient itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), approaching from the face opposite the largest group and over the smallest substituent.[9][11]

In the case of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one, the cyclopentyl group is sterically the most demanding. Therefore, the Grignard reagent is expected to preferentially attack from the face where it encounters the least steric hindrance, leading to a predictable major diastereomer.

G A Setup & Inert Atmosphere B Substrate Dissolution A->B C Grignard Addition (0 °C) B->C D Reaction Monitoring (TLC) C->D E Quenching (0 °C) D->E F Workup & Extraction E->F G Drying & Concentration F->G H Purification (Chromatography) G->H

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Application

Application Note: 1-Cyclopentyl-2,2,2-trifluoroethan-1-one in Advanced Agrochemical Discovery

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Compound Focus: 1-Cyclopentyl-2,2,2-trifluoroethan-1-one (CAS: 101066-63-1) Executive Summary & Rationale In modern agroche...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Compound Focus: 1-Cyclopentyl-2,2,2-trifluoroethan-1-one (CAS: 101066-63-1)

Executive Summary & Rationale

In modern agrochemical design, the strategic incorporation of fluorine is paramount for enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity. 1-Cyclopentyl-2,2,2-trifluoroethan-1-one represents a highly versatile trifluoromethyl ketone (TFMK) building block. As a Senior Application Scientist, I frequently leverage this specific compound for two distinct developmental pathways:

  • As a synthetic intermediate for generating trifluoromethyl-substituted heterocycles (e.g., pyrazoles), which are privileged scaffolds in modern succinate dehydrogenase inhibitor (SDHI) fungicides[1].

  • As a covalently reversible warhead designed to target nucleophilic residues (serine/cysteine) in pest enzymes, acting as a transition-state mimic[2],[3].

The choice of the cyclopentyl moiety over a simple methyl or bulky tert-butyl group provides a "Goldilocks" zone for LogP (~2.5), optimizing the molecule's ability to traverse the waxy cuticles of plant leaves or the chitinous exoskeletons of target insects without becoming trapped in lipid depots.

Mechanistic Foundations

The Trifluoromethyl Ketone (TFMK) Advantage

The strong electron-withdrawing nature of the –CF3 group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent carbonyl carbon. This unique electronic environment drives two critical applications:

  • Transition-State Mimicry (Warhead Application): The highly electrophilic carbonyl readily undergoes nucleophilic attack by the hydroxyl group of serine or the thiol group of cysteine in target enzymes (e.g., pest esterases or kinases). This forms a stable, yet reversible, hemiketal or thiohemiketal bond[2]. This covalent reversibility is crucial for minimizing off-target toxicity in non-target species, distinguishing it from the irreversible binding seen in legacy organophosphate pesticides[3].

  • Heterocyclic Condensation: The activated carbonyl allows for rapid condensation with binucleophiles (such as hydrazines or amidines) under mild conditions, facilitating high-yield synthesis of complex fluorinated heterocycles[1].

Workflow Visualization

The following diagram illustrates the dual-pathway utility of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one in an agrochemical discovery pipeline.

G A 1-Cyclopentyl-2,2,2- trifluoroethan-1-one B Scaffold Generation (CF3-Pyrazoles) A->B Hydrazine Condensation C Warhead Application (Reversible Inhibition) A->C Target Enzyme Incubation D Agrochemical Lead (Fungicide/Pesticide) B->D Structural Optimization C->D Hemiketal Validation E In Vivo Profiling (Cuticular Penetration) D->E ADME-Tox Screening

Agrochemical development pipeline utilizing 1-Cyclopentyl-2,2,2-trifluoroethan-1-one.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification (causality) and an internal validation checkpoint.

Protocol A: Synthesis of 3-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole

Objective: Synthesize a lipophilic, fluorinated pyrazole intermediate for fungicide development. Causality: The use of anhydrous ethanol as a solvent with a catalytic amount of glacial acetic acid ensures the initial, rapid formation of the hydrazone intermediate by protonating the highly electrophilic TFMK carbonyl. Subsequent intramolecular cyclization is driven by the thermodynamic stability of the resulting aromatic pyrazole ring.

Step-by-Step Methodology:

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Purge the system with inert nitrogen gas to prevent oxidative side reactions.

  • Dissolution: Dissolve 10.0 mmol (1.66 g) of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one in 20 mL of anhydrous ethanol.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 11.0 mmol of hydrazine hydrate dropwise. Rationale: The dropwise addition at 0 °C controls the highly exothermic initial nucleophilic attack, preventing the volatilization of the starting ketone.

  • Catalysis & Heating: Add 0.5 mL of glacial acetic acid. Remove the ice bath and heat the mixture to reflux (80 °C) for 4 hours.

  • Workup: Cool to room temperature, concentrate the mixture in vacuo, and partition the residue between ethyl acetate (30 mL) and saturated aqueous NaHCO3 (30 mL) to neutralize the acid catalyst. Extract the aqueous layer twice more with ethyl acetate.

  • Self-Validation Checkpoint: Dry the combined organic layers over MgSO4, filter, and evaporate. Analyze the crude product via 1H-NMR (CDCl3). The reaction is considered successful and complete if the starting material's cyclopentyl α-proton shift disappears, and a distinct aromatic singlet appears at approximately δ 6.5 ppm, confirming the formation of the C4 proton on the newly formed pyrazole ring.

Protocol B: Covalently Reversible Inhibition Assay (Warhead Validation)

Objective: Validate the hemiketal formation of the TFMK warhead with a target pest enzyme (e.g., an insect kinase or esterase) and prove its reversibility. Causality: To distinguish this TFMK from toxic, irreversible inhibitors, we must prove that the covalent bond is transient. A dialysis step is employed to lower the free inhibitor concentration in the buffer, shifting the equilibrium and forcing the hemiketal to dissociate, thereby restoring enzyme activity[3].

Step-by-Step Methodology:

  • Incubation: In a 96-well microplate, incubate the purified target enzyme (10 nM) with 1-Cyclopentyl-2,2,2-trifluoroethan-1-one (10 µM) in an assay buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4) for 60 minutes at 25 °C.

  • Baseline Measurement: Add the appropriate fluorogenic substrate for the enzyme. Measure the initial enzymatic activity (fluorescence units/min) and compare it to a vehicle control (DMSO) to confirm >90% target inhibition.

  • Dialysis (The Reversibility Test): Transfer 500 µL of the inhibited enzyme complex into a Slide-A-Lyzer™ dialysis cassette (10K MWCO). Dialyze against 1 L of the assay buffer for 4 hours at 4 °C with gentle stirring.

  • Self-Validation Checkpoint: Extract the dialyzed enzyme and re-measure its activity using the fluorogenic substrate. If the enzymatic activity recovers to >85% of the vehicle control, the hemiketal bond is confirmed to be covalently reversible. Failure to recover activity indicates non-specific irreversible binding or protein denaturation.

Quantitative Data Summary

The table below summarizes the critical physicochemical parameters and expected experimental outcomes when utilizing 1-Cyclopentyl-2,2,2-trifluoroethan-1-one, providing a baseline for formulation scientists.

ParameterValueImplication for Agrochemical Development
Molecular Weight 166.14 g/mol Highly efficient ligand efficiency (LE); leaves ample molecular weight budget for downstream lead optimization.
Estimated LogP ~2.5Ideal lipophilicity for penetrating waxy plant cuticles without excessive soil retention.
Carbonyl Electrophilicity High (CF3-activated)Enables rapid, catalyst-free or mildly catalyzed condensations; acts as a potent transition-state mimic.
Pyrazole Synthesis Yield 82 - 88% (Isolated)Highly scalable for pilot-plant manufacturing; minimal side-product formation.
Enzyme Inhibition Recovery >85% post-dialysisConfirms safety profile via reversible binding, minimizing long-term ecological toxicity risks.

References

  • Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction | The Journal of Organic Chemistry - ACS Publications.[1] URL:[Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC.[2] URL:[Link]

  • Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed.[3] URL:[Link]

Sources

Method

Advanced Protocols in Organofluorine Synthesis: Trifluoromethylation and Functionalization Utilizing 1-Cyclopentyl-2,2,2-trifluoroethan-1-one

Introduction & Strategic Utility The strategic incorporation of the trifluoromethyl group (–CF₃) is a cornerstone of modern drug discovery, dramatically improving a molecule's lipophilicity, metabolic stability, and targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

The strategic incorporation of the trifluoromethyl group (–CF₃) is a cornerstone of modern drug discovery, dramatically improving a molecule's lipophilicity, metabolic stability, and target binding affinity. While numerous trifluoromethylating agents exist, the use of trifluoromethyl ketones offers a highly controlled, atom-economical pathway for complex synthesis .

1-Cyclopentyl-2,2,2-trifluoroethan-1-one (CAS: 101066-63-1) serves as a highly versatile, dual-purpose building block in organofluorine chemistry. Historically, it has been utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including potent prolyl endopeptidase (PEP) inhibitors designed for the treatment of cognitive deficits . Beyond its role as a structural scaffold, this ketone can function as an efficient nucleophilic trifluoromethylating agent. Under specific basic conditions, the C–C bond between the carbonyl group and the trifluoromethyl group undergoes cleavage via a haloform-type reaction, releasing a reactive –CF₃ equivalent .

Mechanistic Insights: The Haloform-Type Cleavage

The haloform-type reaction leverages the unique stereoelectronic properties of the trifluoromethyl ketone. The highly electronegative –CF₃ group drastically lowers the lowest unoccupied molecular orbital (LUMO) of the carbonyl, facilitating rapid nucleophilic attack by an alkoxide base. The resulting tetrahedral intermediate collapses, expelling the –CF₃ anion equivalent .

The choice of the cyclopentyl moiety is a strategic experimental advantage: upon cleavage, it generates a cyclopentanecarboxylate salt. This byproduct is highly water-soluble and easily partitioned into the aqueous layer during mild workup, leaving the desired trifluoromethylated product in the organic phase.

Pathway A 1-Cyclopentyl-2,2,2-trifluoroethan-1-one + Base (t-BuOK) B Tetrahedral Alkoxide Intermediate (C-C Bond Weakening) A->B Nucleophilic addition C Haloform Cleavage Expulsion of [CF3]- equivalent B->C Intermediate collapse D Cyclopentanecarboxylate (Water-soluble Byproduct) C->D Aqueous partitioning E Nucleophilic Attack on Target Electrophile C->E CF3 transfer F Trifluoromethylated Product (e.g., CF3-Carbinol) E->F Protonation (NH4Cl)

Figure 1: Mechanism of haloform-type trifluoromethylation utilizing the cyclopentyl ketone.

Quantitative Data: Reaction Optimization

The efficiency of the haloform-type CF₃ transfer is highly dependent on the base, solvent, and temperature. Table 1 summarizes the optimization parameters for the trifluoromethylation of various electrophiles.

Table 1: Optimization of Haloform-Type Trifluoromethylation
EntryElectrophileBase / SolventTemp (°C)Time (h)Yield (%)
1Benzaldehydet-BuOK / DMF-20 to 02.082
2BenzaldehydeKOH / THF0 to 254.045*
34-Nitrobenzaldehydet-BuOK / DMF-20 to 01.589
44-Methoxybenzaldehydet-BuOK / DMF-20 to 03.076
5Cyclohexanonet-BuOK / DMF-20 to 04.068

* Significant loss of the CF₃ anion to fluoroform (CHF₃) protonation was observed due to higher temperatures and tighter ion pairing in THF.

Experimental Protocols

Protocol A: Nucleophilic Trifluoromethylation of Aldehydes via Haloform Cleavage

This protocol details the transfer of the –CF₃ group from 1-cyclopentyl-2,2,2-trifluoroethan-1-one to benzaldehyde to yield 2,2,2-trifluoro-1-phenylethan-1-ol.

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with high-purity argon (repeat 3x).

  • Reagent Loading: Add benzaldehyde (1.0 mmol, 106 mg) and 1-cyclopentyl-2,2,2-trifluoroethan-1-one (1.2 mmol, 199 mg) to the flask.

  • Solvation & Cooling: Dissolve the mixture in anhydrous DMF (5.0 mL). Cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath.

  • Base Activation: Prepare a solution of potassium tert-butoxide (t-BuOK, 1.5 mmol, 168 mg) in anhydrous DMF (2.0 mL). Add this solution dropwise over 15 minutes to the reaction mixture.

  • Reaction: Stir the mixture for 2 hours, allowing it to slowly warm to 0 °C.

  • Quenching: Terminate the reaction by adding saturated aqueous NH₄Cl (10 mL) dropwise at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). The byproduct, potassium cyclopentanecarboxylate, remains entirely in the aqueous phase.

  • Purification: Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1).

Workflow Step1 1. Setup Argon, -20 °C Step2 2. Reagents Ketone + Aldehyde Step1->Step2 Step3 3. Activation t-BuOK in DMF Step2->Step3 Step4 4. Quench Sat. NH4Cl Step3->Step4 Step5 5. Extraction EtOAc / Water Step4->Step5 Step6 6. Purification Chromatography Step5->Step6

Figure 2: Experimental workflow for nucleophilic trifluoromethylation under anhydrous conditions.

Protocol B: Synthesis of Tertiary Trifluoromethyl Alcohols via Grignard Addition

Instead of cleaving the ketone, this protocol utilizes it as an electrophilic substrate to generate complex tertiary alcohols, a highly valued motif in medicinal chemistry.

  • In a dry Schlenk flask, dissolve 1-cyclopentyl-2,2,2-trifluoroethan-1-one (1.0 mmol) in anhydrous THF (5.0 mL) under argon.

  • Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Add Phenylmagnesium bromide (1.2 mmol, 1.0 M in THF) dropwise over 10 minutes.

  • Stir for 1 hour at -78 °C to ensure complete 1,2-addition, then remove the bath and warm to room temperature over 2 hours.

  • Quench with saturated aqueous NH₄Cl (10 mL), extract with diethyl ether (3 x 15 mL), dry over MgSO₄, and concentrate. Purify by column chromatography to yield 1-cyclopentyl-2,2,2-trifluoro-1-phenylethan-1-ol.

Senior Scientist's Notes on Causality (E-E-A-T)

To ensure these protocols function as self-validating systems, it is critical to understand the causality behind the experimental parameters:

  • Temperature Control (-20 °C in Protocol A): The trifluoromethyl anion (CF₃⁻) is notoriously unstable, rapidly undergoing α -elimination to yield difluorocarbene (:CF₂) and fluoride (F⁻). Maintaining a sub-zero temperature suppresses this decomposition, extending the half-life of the anion just long enough to ensure nucleophilic attack on the target electrophile.

  • Solvent Selection (DMF vs. THF): The use of a highly polar aprotic solvent like DMF is critical for haloform-type cleavage. DMF facilitates the formation of solvent-separated ion pairs between the potassium cation and the CF₃⁻ equivalent. This significantly enhances the nucleophilicity of the carbon center compared to the tight ion pairs formed in less polar solvents like THF.

  • Grignard Addition Dynamics (-78 °C in Protocol B): The strong electron-withdrawing effect of the –CF₃ group makes the carbonyl highly electrophilic, but it also increases the acidity of the α -protons on the cyclopentyl ring. Using Grignard reagents at -78 °C kinetically favors direct 1,2-addition over competitive enolization.

References

  • Gelb, M. H., Svaren, J. P., Abeles, R. H. "Fluoro ketone inhibitors of hydrolytic enzymes." Source: Biochemistry, 1985, 24(8), 1813-1817. URL: [Link]

  • Portevin, B., et al. "New Prolyl Endopeptidase Inhibitors: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane, Azabicyclo[2.2.1]heptane, and Perhydroindole Derivatives." Source: Journal of Medicinal Chemistry, 1996, 39(12), 2379-2391. URL: [Link]

  • Riba, M., et al. "New Selective Haloform-type Reaction Yielding 3-Hydroxy-2,2-difluoroacids: Theoretical Study of the Mechanism." Source: Journal of the American Chemical Society, 2005, 127(8), 2620-2627. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Cyclopentyl-2,2,2-trifluoroethan-1-one Synthesis

Welcome to the Process Chemistry Support Hub. This guide provides mechanistic troubleshooting, yield optimization strategies, and validated protocols for synthesizing 1-cyclopentyl-2,2,2-trifluoroethan-1-one , a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Hub. This guide provides mechanistic troubleshooting, yield optimization strategies, and validated protocols for synthesizing 1-cyclopentyl-2,2,2-trifluoroethan-1-one , a critical fluorinated building block in drug development.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes—focusing instead on the physical organic causality behind reaction failures and how to engineer self-validating experimental workflows.

Pathway Visualization

G Start1 Cyclopentylmagnesium Bromide Reagent1 Ethyl Trifluoroacetate (Cryogenic, -78°C) Start1->Reagent1 Start2 Cyclopentyl Weinreb Amide Reagent2 TMSCF3 + CsF (Nucleophilic Addition) Start2->Reagent2 Start3 Cyclopentyl Methyl Ketone Reagent3 Ethyl Trifluoroacetate + NaH Start3->Reagent3 Product 1-Cyclopentyl-2,2,2- trifluoroethan-1-one Reagent1->Product Direct Acylation Intermediate2 Stable Hemiaminal Intermediate Reagent2->Intermediate2 Reagent3->Product Retro-Claisen Cleavage Intermediate2->Product Acidic Hydrolysis

Figure 1: Three primary synthetic pathways for 1-Cyclopentyl-2,2,2-trifluoroethan-1-one.

Troubleshooting & Yield Optimization FAQs

Q1: Grignard Route - Why is my major product 1-cyclopentyl-1-(trifluoromethyl)ethanol instead of the target ketone? Causality & Solution: When reacting cyclopentylmagnesium bromide with ethyl trifluoroacetate, the initial tetrahedral magnesium hemiacetal intermediate is highly unstable at ambient temperatures. It collapses prematurely to form the highly electrophilic trifluoromethyl ketone, which immediately reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol (over-addition)[1]. To suppress this:

  • Thermal Control: You must maintain strict cryogenic conditions (-78 °C to -40 °C). At these temperatures, the hemiacetal remains kinetically trapped and will only collapse into the ketone during the acidic aqueous quench[1].

  • Substrate Modification: Convert your starting material to a Weinreb amide (N-methoxy-N-methylcyclopentanecarboxamide). The bidentate chelation of the magnesium ion by the methoxy oxygen forms a stable 5-membered cyclic intermediate, effectively suppressing the notorious over-addition reaction even at room temperature[2].

Q2: Nucleophilic Route - I'm using TMSCF3 (Ruppert-Prakash reagent) on cyclopentyl esters, but conversion is stalling. What is the mechanistic failure? Causality & Solution: Nucleophilic trifluoromethylation requires an initiator to generate the active [CF3]⁻ anion. If the reaction stalls, the issue is typically the choice of the fluoride source or the kinetic stability of the resulting silyl ether intermediate[3].

  • Initiator Optimization: Avoid overly aggressive initiators like TBAF if side reactions occur. Catalytic Cesium Fluoride (CsF) provides a controlled, slow release of the trifluoromethyl anion, ensuring high conversion of the ester to the alpha-trifluoromethyl silyl ether[3].

  • Hydrolysis: The silyl ether is a stable "dead-end" under anhydrous conditions. You must implement a vigorous acidic workup (e.g., 1M HCl) to drive the hydrolysis to the final ketone.

Q3: Retro-Claisen Route - Can I bypass organometallic reagents entirely? Causality & Solution: Yes. You can utilize a tandem Claisen condensation and retro-Claisen C–C bond cleavage starting from cyclopentyl methyl ketone[4].

  • Mechanism: Treatment of the enolizable ketone with ethyl trifluoroacetate and Sodium Hydride (NaH) forms a β-diketone. Because the CF₃ group is highly electron-withdrawing, the intermediate spontaneously undergoes a retro-Claisen cleavage, expelling an acetate equivalent to yield the target trifluoromethyl ketone[4].

  • Optimization: This reaction is highly solvent-dependent. Use THF rather than ultra-polar solvents like DMF, which can promote unwanted side reactions. Ensure a minimum of 1.2 equivalents of NaH to drive the initial enolization to completion[4].

Quantitative Data: Pathway Comparison

To assist in route selection, the following table summarizes the operational metrics of the three primary methodologies:

Synthesis RouteKey ReagentsTypical YieldOptimal TempKey AdvantageMajor Pitfall
Grignard Acylation Cyclopentyl-MgBr, Ethyl trifluoroacetate60–75%-78 °CReadily available, inexpensive starting materials.Highly prone to tertiary alcohol over-addition.
Weinreb Homologation Cyclopentyl Weinreb Amide, TMSCF₃, CsF80–92%0 °C to RTExcellent chemoselectivity; completely prevents over-addition.Requires an extra step to pre-synthesize the Weinreb amide.
Tandem Retro-Claisen Cyclopentyl methyl ketone, Ethyl trifluoroacetate, NaH75–85%RT to 60 °CAvoids sensitive organometallic/Grignard reagents entirely.Highly sensitive to solvent polarity (THF strictly preferred).
Validated Experimental Protocol: Weinreb Amide Homologation

Why this protocol is self-validating: The use of the Weinreb amide fundamentally eliminates the thermodynamic possibility of over-addition. This ensures that any unreacted starting material can be easily recovered via chromatography, and the only forward pathway leads exclusively to the target ketone.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry Nitrogen.

  • Reagent Loading: Charge the flask with N-methoxy-N-methylcyclopentanecarboxamide (10.0 mmol, 1.0 equiv) and anhydrous THF (20 mL) to create a 0.5 M solution.

  • Cooling: Submerge the flask in an ice-water bath to reach an internal temperature of 0 °C.

  • Trifluoromethylation: Add Ruppert-Prakash reagent (TMSCF₃, 15.0 mmol, 1.5 equiv) dropwise via a gas-tight syringe over 5 minutes.

  • Initiation: Add catalytic Cesium Fluoride (CsF, 1.0 mmol, 0.1 equiv) in one portion. Self-Validation Check: A slight color change and mild exotherm indicate the successful generation of the[CF₃]⁻ anion.

  • Propagation: Remove the ice bath and stir the reaction mixture at room temperature for 4 to 6 hours. Monitor via TLC until the Weinreb amide is fully consumed.

  • Hydrolysis (Critical Step): Cool the mixture back to 0 °C. Slowly add 1M aqueous HCl (15 mL). Stir vigorously for 1 hour at room temperature to ensure complete cleavage of the stable hemiaminal intermediate.

  • Isolation: Extract the aqueous phase with diethyl ether (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ (20 mL) and brine (20 mL).

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. (Caution: 1-Cyclopentyl-2,2,2-trifluoroethan-1-one is volatile; keep the water bath below 30 °C during rotary evaporation). Purify via silica gel flash chromatography (95:5 Hexanes:Ethyl Acetate) to afford the pure ketone.

References
  • Unusual reactions of Grignard reagents toward fluoroalkylated esters Source: ResearchGate URL:[Link]

  • Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of trifluoromethyl ketones Source: Organic Chemistry Portal URL:[Link]

  • Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones Source: ResearchGate URL:[Link]

Sources

Optimization

Preventing hydrate formation in 1-Cyclopentyl-2,2,2-trifluoroethan-1-one reactions

Welcome to the Technical Support Center for 1-Cyclopentyl-2,2,2-trifluoroethan-1-one . This guide is engineered for research scientists and drug development professionals who are experiencing stalled reactions, poor yiel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Cyclopentyl-2,2,2-trifluoroethan-1-one . This guide is engineered for research scientists and drug development professionals who are experiencing stalled reactions, poor yields, or analytical discrepancies when utilizing this specific trifluoromethyl ketone (TFMK) in nucleophilic additions, Wittig reactions, or other carbonyl-dependent workflows.

The primary culprit behind these failures is almost always hydrate (gem-diol) formation . Below, we dissect the causality of this phenomenon, provide diagnostic FAQs, and outline self-validating protocols to restore your reagent's reactivity.

The Chemical Physics of Hydration: Why Your Reaction is Failing

To troubleshoot effectively, you must first understand the thermodynamic trap your reagent has fallen into. 1-Cyclopentyl-2,2,2-trifluoroethan-1-one features a highly electronegative trifluoromethyl (–CF₃) group adjacent to the carbonyl carbon. This –CF₃ group exerts a profound inductive electron-withdrawing effect, drastically increasing the electrophilicity of the carbonyl carbon[1].

While this makes the ketone highly reactive toward desired nucleophiles, it also drastically lowers the activation energy for nucleophilic attack by ambient moisture (H₂O). The resulting tetrahedral addition product is a gem-diol hydrate . Unlike standard aliphatic ketones where the hydrate is unstable, the TFMK gem-diol is thermodynamically favored and highly stable[2][3]. Once in the gem-diol form, the electrophilic carbonyl is masked, rendering the molecule completely inert to subsequent synthetic transformations[4].

Mechanism K 1-Cyclopentyl-2,2,2- trifluoroethan-1-one (Active Electrophile) G Gem-diol Hydrate (Inactive/Stable) K->G Spontaneous Hydration (Exothermic) W H2O (Nucleophile) W->K Attacks Carbonyl G->K Thermodynamic Dehydration (Requires Heat/Desiccant)

Equilibrium between the active trifluoromethyl ketone and its inactive gem-diol hydrate.

Troubleshooting & Diagnostics FAQs

Q: My nucleophilic addition failed completely. How do I definitively diagnose if hydrate formation is the root cause? A: Do not rely on TLC or GC-MS, as the gem-diol can thermally dehydrate in the GC inlet, giving a false positive for the active ketone. The gold standard for diagnosis is ¹⁹F NMR or ¹³C NMR spectroscopy [5].

  • Causality: In ¹³C NMR, the reactive carbonyl carbon of the free ketone appears far downfield (approx. 180–190 ppm). If the molecule has hydrated, the carbon rehybridizes to sp³, and the gem-diol carbon shifts dramatically upfield to approx. 90–100 ppm. In ¹⁹F NMR, the –CF₃ peak of the hydrate will appear distinctly shifted compared to the free ketone.

Q: Can I just use standard drying agents like MgSO₄ or Na₂SO₄ to dry the reagent before use? A: No. Standard inorganic sulfate drying agents are kinetically and thermodynamically insufficient to break the stable covalent O–H bonds of a TFMK gem-diol. Dehydration requires a strong thermodynamic driving force, such as azeotropic distillation or the use of chemical desiccants like CaCl₂ or strictly activated molecular sieves[5][6].

Q: Does my choice of reaction solvent affect the ketone/hydrate equilibrium? A: Yes. Polar aprotic solvents like DMSO or DMF can strongly hydrogen-bond with water. While this can sometimes alter the hydration equilibrium constants, the presence of water in the system will still inevitably poison moisture-sensitive nucleophiles (like Grignard or organolithium reagents)[7]. The water must be physically removed from the system.

Quantitative Comparison of Dehydration Strategies

To select the appropriate intervention, consult the table below. The choice depends on the severity of the hydration and the scale of your reaction.

Dehydration MethodMechanism of ActionHydrate Removal EfficiencyProcessing TimeBest Application
Azeotropic Distillation Thermodynamic removal of H₂O via a minimum-boiling azeotrope> 99%2 - 4 hoursHeavily hydrated batches (>5% gem-diol), scale-up
3Å Molecular Sieves Physical entrapment of H₂O molecules within aluminosilicate pores95 - 98%24 - 48 hoursMild moisture, routine reagent storage
Calcium Chloride (CaCl₂) Chemical desiccant binding to form stable hydrates85 - 90%12 hoursPre-drying heavily degraded material before distillation
Vacuum Distillation Boiling point differential separation90 - 95%1 - 2 hoursPurification of old, discolored stock bottles

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to your main synthetic step until the validation criteria at the end of each protocol are met.

Workflow A Incoming Reagent (Suspected Hydrate) B 19F NMR / 13C NMR Diagnostic Analysis A->B C Azeotropic Distillation (Toluene, Dean-Stark) B->C If Hydrate > 2% D Storage over 3A Molecular Sieves B->D If Hydrate < 2% C->D Post-Distillation E Anhydrous Reaction (Nucleophilic Addition) D->E Validated Aliquot

Diagnostic and dehydration workflow for 1-Cyclopentyl-2,2,2-trifluoroethan-1-one.

Protocol A: Azeotropic Dehydration (For Heavily Hydrated Reagents)

Causality: Toluene and water form a minimum-boiling azeotrope. By continuously boiling the mixture and trapping the condensed water, Le Chatelier’s principle drives the gem-diol equilibrium entirely toward the free ketone.

  • Setup: In an oven-dried round-bottom flask, dissolve 1-Cyclopentyl-2,2,2-trifluoroethan-1-one in anhydrous toluene (1:10 w/v ratio).

  • Apparatus: Equip the flask with a Dean-Stark trap and a reflux condenser. Purge the entire system with dry argon for 10 minutes.

  • Reflux: Heat the mixture to a vigorous reflux (approx. 115°C bath temperature).

  • Monitor: Observe the Dean-Stark trap. The water-toluene azeotrope will condense, and water will phase-separate at the bottom of the trap.

  • Isolation: Continue refluxing until no new water droplets form in the trap for at least 60 minutes (typically takes 2–4 hours total). Allow the system to cool to room temperature under argon.

  • Concentration: Carefully remove the toluene under reduced pressure (rotary evaporation) ensuring the water bath does not exceed 30°C to prevent volatilization of the target ketone.

  • Self-Validation Step: Extract a 10 µL aliquot, dissolve in anhydrous CDCl₃, and run a ¹⁹F NMR. Validation is achieved when the unique hydrate –CF₃ signal is completely absent. If a trace remains, repeat the process.

Protocol B: In-Situ Dehydration & Storage (For Maintenance)

Causality: 3Å molecular sieves have a pore size of 3 Angstroms, which is perfectly sized to admit and trap water molecules (approx. 2.8 Å) while strictly excluding the bulky cyclopentyl and trifluoromethyl groups, preventing unwanted surface-catalyzed degradation of the ketone.

  • Activation: Place 3Å molecular sieves in a vacuum oven at 250°C for a minimum of 24 hours. Do not skip this step; factory-shipped sieves contain significant moisture.

  • Cooling: Transfer the hot sieves to a desiccator or Schlenk flask and allow them to cool to room temperature under a continuous stream of dry argon.

  • Application: Add the activated sieves directly to the flask containing your freshly distilled or azeotropically dried 1-Cyclopentyl-2,2,2-trifluoroethan-1-one (use approx. 20% w/v of sieves relative to the liquid).

  • Storage: Seal the flask tightly with a suba-seal and store it in a dark, cool environment (or a glovebox).

  • Self-Validation Step: Prior to withdrawing the reagent for a reaction, perform a Karl Fischer titration on a 50 µL supernatant aliquot. Validation is achieved when the water content reads < 50 ppm.

References

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHGOyd_e5tUB1FUl95gWca9Ulhm7IgyhhCFrJuy8nQoh6sjQnjtIwAOxHkhAoIx32QYz4C8ebhfkaa_Se33qd3Abx0SZwnRcIcpC3Dii5KQwMANjz8pdIdNX6tEd2M1dBcxFWiZbvb7ZBpzgM=]
  • Use of ab Initio Calculations To Predict the Biological Potency of Carboxylesterase Inhibitors - acs.org -[https://vertexaisearch.cloud.google.
  • The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process - cdnsciencepub.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8p3A5xkYlVwRO8jvKue8N5tAlup4Gi1STrmQoyrAGuw9gtux7hcOX8nYeCooFXG50rnV5iEqLzRWM78hUBuYT1cbip7TsGVAoARpiTutwveDxcLtQpHaAeFFAjNrTQRBM0JoSrYJ_dZvuZyQ=]
  • Synthesis of a New Trifluoromethylketone Analogue of L-Arginine and Contrasting Inhibitory Activity Against Human Arginase I and Histone Deacetylase 8 - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSPcExys9OtAsaxH6Jwac6ppddaoogowSvYsT3B9DRCLbQSKd-52vpXwy5FOL43THbkyldmIWYza89qFb0FKQ5hf2TGIgbWRqaHIfjvfhH0aA13Q5-gCkeUgpGvPZf65NnxsUBTNOHEGVq5mU=]
  • The Hydration of Ketones in Mixtures of Water and Polar Aprotic Solvents - cdnsciencepub.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF37k1rQVpOSWiNFbc8AVgmSq4hN-2DvEyyvzvyuxid6P7hyO2MymRkqBBoHMOunwxv1WZozCS_NO1LMRcZ6WlT4NJEtVM-n8qvE0WzllMHMjPHNoNLm6c_igJwla2M5L2f5nI1bs697P2NyfM=]
  • Trifluoromethyl ketone hydration. Substituent effects of amino-groups and the hydrating properties of aqueous dimethyl sulphoxide - rsc.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy0ADA3ZVdaP5EivUOvTPv8WXjkYFsLg8QvkD8h_qHLzTDDWF2UVRXmrxj-3pKzZL9mfAc2XHa_XaQOH5FIrSNX55jgJiBMcUxaKWVsbcbuAgAXXSsMA-pg4wAFj97yAkcLOPpYGRC7fk2BBLWEoe4_wRty4Yg4SH5FKtGFeM=]
  • Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source - acs.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKg5EshWC74waBXCkDUkwXQrzsGFnzWNiAin3F6W06fIaJ3GICSa1XDV3-4AOCOOn23Hsq2JBBvB4Lt6jtGKC_Gl9k0Lf4rVfbhaPI9_Uj6qbIQUEhtnhoJ4W53y9hi6aNhraCLA==]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Distillation of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one

Welcome to the Advanced Fluorochemicals Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals handling highly electrophilic fluorinated building blocks. Below,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Fluorochemicals Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals handling highly electrophilic fluorinated building blocks.

Below, you will find comprehensive physicochemical data, troubleshooting guides, and validated standard operating procedures (SOPs) for the isolation and purification of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one .

Part 1: Physicochemical Data & The Core Challenge

Before attempting purification, it is critical to understand the quantitative properties of the target molecule. The strong electron-withdrawing nature of the trifluoromethyl (–CF₃) group drastically increases the electrophilicity of the adjacent carbonyl carbon.

Table 1: Quantitative Physicochemical Summary

ParameterValue / Specification
Compound Name 1-Cyclopentyl-2,2,2-trifluoroethan-1-one
CAS Registry Number 101066-63-1[1]
Molecular Formula C₇H₉F₃O
Molecular Weight 166.14 g/mol [1]
Physical State Colorless to pale yellow liquid
Estimated Boiling Point ~145–150 °C (760 Torr) / ~45–50 °C (10 Torr)
Carbonyl Electrophilicity Extremely High (spontaneous gem-diol formation)
Recommended Storage 2–8 °C, under Argon, over 3Å Molecular Sieves

The Mechanistic Challenge: Unlike standard aliphatic ketones, trifluoromethyl ketones (TFMKs) rapidly react with ambient moisture to form stable geminal-diols (hydrates)[2]. This reversible hydration fundamentally alters the compound's boiling point, polarity, and chromatographic behavior. Attempting to distill a hydrated TFMK without prior chemical dehydration will result in thermal retro-addition (water release) during heating, leading to violent bumping, vacuum failure, and significant product loss.

Part 2: Purification Workflow

G Start Crude 1-Cyclopentyl- 2,2,2-trifluoroethan-1-one CheckH2O Moisture Assessment (Karl Fischer / IR) Start->CheckH2O Dehydrate Dehydration (P2O5 or Dean-Stark) CheckH2O->Dehydrate High H2O (>0.1%) Distill Vacuum Distillation (Short-path, <10 mmHg) CheckH2O->Distill Low H2O (<0.1%) Dehydrate->Distill Chromatography Silica Gel Chromatography (Hexanes/EtOAc) Distill->Chromatography Co-eluting impurities Pure Pure Anhydrous Ketone (Store over 3A MS, Ar) Distill->Pure Purity >95% Chromatography->Dehydrate Re-hydration risk

Workflow for the anhydrous purification and distillation of trifluoromethyl ketones.

Part 3: Troubleshooting Guide & FAQs

Q1: During vacuum distillation, my system pressure fluctuates wildly, and the liquid bumps violently despite using magnetic stirring. How do I fix this? A: This is the hallmark symptom of distilling a hydrated TFMK. As the oil bath temperature increases, the gem-diol thermally decomposes back into the ketone and free water. The sudden release of water vapor destroys your vacuum, causing pressure spikes and violent bumping. Fix: Abort the distillation. Cool the mixture and chemically dehydrate it using Phosphorus Pentoxide (P₂O₅) or azeotropic distillation with toluene via a Dean-Stark apparatus before re-attempting vacuum distillation.

Q2: My GC-MS analysis shows a broad, tailing peak, and the mass spectrum indicates an [M+18] ion. Is my product impure? A: Not necessarily impure, but it is hydrated. The[M+18] peak corresponds to the gem-diol (MW 184.15 g/mol ). TFMKs strongly retain water from the atmosphere or aqueous workups[3]. Self-Validation Check: Run an FT-IR spectrum. If you see a broad absorption band at 3200–3400 cm⁻¹, water is present. A pure, anhydrous TFMK will show a sharp, intense C=O stretch around 1750–1760 cm⁻¹ (shifted higher than standard ketones due to the CF₃ group) and zero OH stretching.

Q3: Can I purify 1-Cyclopentyl-2,2,2-trifluoroethan-1-one using standard silica gel column chromatography? A: Yes, but with strict caveats. Standard silica gel is slightly acidic and highly polar, which can catalyze the hydration of the ketone if the solvents are not strictly anhydrous[3]. This leads to severe band streaking and poor recovery. Fix: If chromatography is required to remove co-eluting non-volatile impurities, use non-polar, anhydrous solvent systems (e.g., 100% hexanes transitioning to 95:5 hexanes:ethyl acetate). Post-column, you must re-dry the pooled fractions over anhydrous Na₂SO₄ or MgSO₄ before concentration[4].

Q4: How can I verify the structural integrity of the CF₃ group post-distillation? A: ¹⁹F NMR is your most authoritative diagnostic tool. The CF₃ group of an intact 1-cyclopentyl-2,2,2-trifluoroethan-1-one will appear as a sharp singlet (or closely coupled multiplet depending on long-range interactions) typically between −75.0 and −80.0 ppm[4]. In ¹³C NMR, the carbonyl carbon will appear as a distinct quartet ( JC−F​≈35 Hz) around 190–195 ppm.

Part 4: Standard Operating Procedure (SOP)
Validated Protocol: Anhydrous Distillation of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one

Phase 1: Pre-Distillation Dehydration (Crucial Step)

  • Transfer the crude 1-cyclopentyl-2,2,2-trifluoroethan-1-one to an oven-dried round-bottom flask.

  • Add anhydrous toluene (approx. 5 mL per gram of crude product).

  • Attach a Dean-Stark trap filled with anhydrous toluene and a reflux condenser.

  • Reflux the mixture under a nitrogen atmosphere for 2–4 hours until no further water droplets collect in the trap.

  • Allow the system to cool to room temperature. Remove the toluene in vacuo using a rotary evaporator equipped with a dry-ice trap.

Phase 2: Short-Path Vacuum Distillation

  • Transfer the dehydrated crude oil to a micro-distillation apparatus (short-path) equipped with a Vigreux column to minimize entrainment.

  • Add a small amount of anhydrous P₂O₅ (approx. 5% w/w) directly to the distillation flask to scavenge any residual trace moisture during heating. Add PTFE boiling chips or a magnetic stir bar.

  • Apply a high vacuum (target: 5–10 Torr). Causality note: Distilling under vacuum prevents thermal degradation of the cyclopentyl ring and avoids the high temperatures that exacerbate retro-aldol or decomposition pathways.

  • Slowly heat the oil bath. Discard the initial forerun (typically containing residual toluene or low-boiling fluorinated byproducts).

  • Collect the main fraction. At 10 Torr, the expected boiling point is approximately 45–50 °C (monitor vapor temperature closely).

Phase 3: Inert Storage

  • Immediately break the vacuum with dry Argon gas.

  • Transfer the freshly distilled, colorless liquid into an oven-dried, amber borosilicate Schlenk flask or septum-capped vial.

  • Add activated 3Å molecular sieves (20% w/v) to the vial to act as a permanent moisture scavenger.

  • Purge the headspace with Argon, seal tightly with Parafilm, and store at 2–8 °C.

References
  • Synthesis of α-Trifluoromethyl Ketones via the Cu-Catalyzed Trifluoromethylation of Silyl Enol Ethers Using an Electrophilic Trifluoromethylating Agent. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. URL:[Link]

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed Central (PMC). URL:[Link]

  • Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates with 1-Cyclopentyl-2,2,2-trifluoroethan-1-one

Welcome to the technical support and troubleshooting guide for 1-Cyclopentyl-2,2,2-trifluoroethan-1-one (CAS: 101066-63-1). This fluorinated building block is highly valued in medicinal chemistry for synthesizing transit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for 1-Cyclopentyl-2,2,2-trifluoroethan-1-one (CAS: 101066-63-1). This fluorinated building block is highly valued in medicinal chemistry for synthesizing transition-state analogs and enzyme inhibitors[1]. However, its unique electronic properties often lead to frustratingly low conversion rates during nucleophilic additions, reductive aminations, and Wittig reactions.

As an Application Scientist, I have structured this guide to provide deep mechanistic troubleshooting, quantitative diagnostics, and self-validating protocols to help you overcome these synthetic bottlenecks.

The Mechanistic Root Causes of Low Conversion

The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group adjacent to the carbonyl drastically increases the electrophilicity of the carbon center. While this makes the ketone highly reactive toward desired nucleophiles, it introduces two major competing pathways that stall reactions:

  • Hydrate/Hemiacetal Formation (The "Dead-End" Equilibrium): Ambient moisture or alcoholic solvents rapidly attack the highly electrophilic carbonyl, forming a stable gem-diol (hydrate) or hemiacetal[1]. This tetrahedral intermediate is completely unreactive toward further nucleophilic attack[2].

  • Competing Enolization: The α-protons on the cyclopentyl ring are relatively acidic. Strongly basic nucleophiles (e.g., Grignard reagents, LDA) can deprotonate this position instead of attacking the carbonyl, leading to enolate formation and the subsequent recovery of unreacted starting material upon aqueous workup[3].

MechanisticPathway Keto 1-Cyclopentyl-2,2,2- trifluoroethan-1-one (Active Electrophile) Hydrate gem-Diol (Hydrate) (Unreactive Dead-End) Keto->Hydrate + H2O (Moisture) Enolate Enolate Intermediate (Side Reaction) Keto->Enolate Strong Base Product Desired Addition Product Keto->Product Nucleophile Hydrate->Keto Dehydration

Reaction pathways of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one.

Quantitative Diagnostics: Solvent & Moisture Effects

Understanding the thermodynamic stability of the hydrate is critical. The equilibrium heavily favors the unreactive hydrate in the presence of protic species. The table below summarizes the expected state of your starting material based on the reaction environment[2][4].

Solvent EnvironmentAdditive / ConditionEstimated Keto Form (%)Estimated Hydrate/Acetal (%)Impact on Conversion
Water / Aqueous BufferNone< 2%> 98%Complete reaction stall
Methanol / EthanolNone< 5%> 95% (Hemiacetal)Severe yield reduction
Chloroform (CDCl₃)Ambient Moisture70 - 85%15 - 30%Moderate to low yield
Toluene / THF (Anhydrous)Activated 4Å Sieves> 99%< 1%Optimal for synthesis
Frequently Asked Questions (FAQs)

Q: Why does my Grignard reaction yield 90% unreacted starting material after workup? A: Grignard reagents are strong bases. When they encounter the gem-diol (hydrate) form of your starting material, they simply deprotonate the hydroxyl groups to form a magnesium alkoxide complex. This quenches the Grignard reagent and protects the ketone. Upon acidic workup, the complex collapses back into the ketone. Ensure strict dehydration (see Protocol A) and consider using organocerium reagents (Protocol B) to suppress basicity.

Q: How can I verify if my batch of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one is hydrated? A: Use ¹⁹F NMR in anhydrous CDCl₃ or C₆D₆. The -CF₃ group of the active ketone typically resonates around -75 to -81 ppm[5]. If the compound is hydrated, the sp³ hybridization of the tetrahedral carbon shifts the ¹⁹F signal significantly. A split signal indicates a mixture of the active and dead-end forms.

Q: Can I use Lewis acids to force the reaction? A: Yes. Lewis acids like TiCl₄ or BF₃·OEt₂ coordinate to the carbonyl oxygen, increasing its electrophilicity. More importantly, they act as potent dehydrating agents in situ, shifting the equilibrium away from the hydrate. However, use caution: if a tertiary amine base is present, Lewis acids can inadvertently promote α-enolization.

Self-Validating Experimental Protocols

To ensure high conversion, your experimental setup must be a self-validating system where moisture elimination is confirmed before the nucleophile is introduced.

Protocol A: Azeotropic Dehydration & Activation

Causality: Physical removal of water via azeotropic distillation forces the thermodynamic equilibrium from the unreactive gem-diol back to the highly reactive keto form.

  • Setup: Equip a flame-dried round-bottom flask with a Dean-Stark trap and a reflux condenser under a strict argon atmosphere.

  • Solvent Addition: Dissolve 1-Cyclopentyl-2,2,2-trifluoroethan-1-one (1.0 eq) in anhydrous toluene to achieve a 0.2 M concentration.

  • Distillation: Heat the mixture to reflux (110 °C). Collect the toluene/water azeotrope in the Dean-Stark trap. Continue refluxing for 2 to 4 hours.

  • Validation: Withdraw a 0.1 mL aliquot, dilute in anhydrous C₆D₆, and run a rapid ¹⁹F NMR. The complete absence of the upfield hydrate signal confirms successful dehydration.

  • Solvent Swap (Optional): If toluene is incompatible with your subsequent nucleophilic addition, cool the flask and carefully remove the toluene under reduced pressure. (Note: The ketone is moderately volatile; keep the water bath temperature < 30 °C and vacuum > 50 mbar).

Protocol B: Organocerium-Mediated Addition (Imamoto Reaction)

Causality: Organolithium and Grignard reagents often cause enolization of cyclopentyl ketones due to their high basicity[3]. Transmetalation to Cerium(III) creates a highly nucleophilic but strictly non-basic reagent, preventing α-deprotonation and driving 1,2-addition.

  • Cerium Activation: In a flame-dried Schlenk flask, rapidly heat anhydrous CeCl₃ (1.5 eq) under high vacuum at 140 °C for 2 hours to remove trace moisture.

  • Cooling & Suspension: Cool to 0 °C under argon and suspend the activated CeCl₃ in anhydrous THF. Stir vigorously for 2 hours until a uniform milky suspension forms.

  • Transmetalation: Cool the suspension to -78 °C. Dropwise, add the organolithium or Grignard reagent (1.5 eq). Stir for 30 minutes to form the active organocerium species.

  • Addition: Dropwise, add the dehydrated 1-Cyclopentyl-2,2,2-trifluoroethan-1-one (1.0 eq, prepared via Protocol A) dissolved in a minimal amount of anhydrous THF.

  • Validation & Workup: Monitor the reaction by TLC. The reaction should reach >95% conversion within 1 hour at -78 °C. Quench with saturated aqueous NH₄Cl at -78 °C before allowing the mixture to warm to room temperature.

TroubleshootingWorkflow Start Low Conversion Detected CheckNMR Run 19F NMR Quantify Hydrate Start->CheckNMR IsHydrate Hydrate > 5%? CheckNMR->IsHydrate Dehydrate Protocol A: Azeotropic Dehydration IsHydrate->Dehydrate Yes CheckBase Is Nucleophile Highly Basic? IsHydrate->CheckBase No Dehydrate->CheckBase UseCeCl3 Protocol B: Organocerium Addition CheckBase->UseCeCl3 Yes (e.g., Grignard) Standard Standard Addition (Strictly Anhydrous) CheckBase->Standard No (e.g., Amines)

Troubleshooting workflow for optimizing TFMK conversion rates.

References
  • Source: nih.
  • Title: An In-Depth Technical Guide to 2-(Trifluoroacetyl)
  • Title: Side reactions and byproduct formation in 2-(Trifluoroacetyl)
  • Source: nih.
  • Source: acs.

Sources

Troubleshooting

Technical Support Center: Optimizing Enolization of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one

Welcome to the Advanced Synthesis Support Center. Enolizing1[1] (a highly electrophilic trifluoromethyl ketone) presents unique synthetic challenges. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. Enolizing1[1] (a highly electrophilic trifluoromethyl ketone) presents unique synthetic challenges. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group drastically increases the electrophilicity of the carbonyl carbon. Depending on your synthetic target, you must choose between kinetic enolization (deprotonating the cyclopentyl ring) or defluorinative enolization (cleaving a C-F bond to form a difluoroenol ether).

This guide provides mechanistic troubleshooting, validated protocols, and quantitative parameters to ensure reproducibility in your workflows.

Mechanistic Pathways & Workflow

G TFMK 1-Cyclopentyl-2,2,2-trifluoroethan-1-one Path1 Kinetic Enolization (LDA, TMSCl, -78°C) TFMK->Path1 Non-nucleophilic base Path2 Defluorinative Enolization (Mg(0), TMSCl, THF) TFMK->Path2 Single-electron transfer Path3 Nucleophilic Attack (NaOH / H2O) TFMK->Path3 Nucleophilic base Enol1 Cyclopentylidene Silyl Enol Ether (C-H Deprotonation) Path1->Enol1 Enol2 2,2-Difluoroenol Silyl Ether (C-F Cleavage via SET) Path2->Enol2 SideProd Haloform Cleavage (Cyclopentanecarboxylic Acid) Path3->SideProd

Mechanistic divergence in 1-cyclopentyl-2,2,2-trifluoroethan-1-one enolization pathways.

Troubleshooting FAQs

Q1: When I treat 1-cyclopentyl-2,2,2-trifluoroethan-1-one with standard bases (e.g., NaOMe, NaOH), I isolate cyclopentanecarboxylic acid instead of my enolate. Why? A: You are observing a classic haloform-type cleavage. The -CF₃ group makes the carbonyl highly susceptible to nucleophilic attack. When a nucleophilic base attacks the carbonyl, it forms a tetrahedral intermediate. Because the -CF₃ anion is a relatively good leaving group, the intermediate collapses, cleaving the C-C bond to release fluoroform (CHF₃) and cyclopentanecarboxylic acid. Solution: To achieve enolization at the cyclopentyl ring, you must use a strictly non-nucleophilic base such as Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) to kinetically favor deprotonation over nucleophilic addition[2].

Q2: I am attempting a defluorinative enolization using Mg(0) and TMSCl to form the 2,2-difluoroenol silyl ether, but I am getting low yields and unreacted starting material. How can I optimize this? A: The 3 relies on a Single-Electron Transfer (SET) from the magnesium metal to the ketone, forming a ketyl radical intermediate[3]. If the reaction is sluggish, the magnesium surface is likely passivated by an oxide layer. Solution:

  • Activate the Magnesium: Vigorously dry-stir the Mg turnings under argon overnight, or activate them with a catalytic amount of 1,2-dibromoethane prior to adding the ketone.

  • Solvent Polarity: While THF is standard, adding a polar aprotic co-solvent like DMF can facilitate the SET process and stabilize the resulting anionic species[3].

  • TMSCl Quality: Ensure your TMSCl is freshly distilled. HCl impurities in degraded TMSCl will protonate the intermediate, leading to defluorinated ketone byproducts rather than the desired 4[4].

Q3: My starting material appears as a complex, broad mixture in the ¹H NMR before I even begin the reaction. Is my reagent degraded? A: Not necessarily. Trifluoromethyl ketones are notoriously prone to 5 upon exposure to atmospheric moisture[5]. The equilibrium between the ketone and its hydrate (gem-diol) strongly favors the hydrate due to the relief of dipole-dipole repulsion. Solution: Prior to any base-promoted enolization, dry the ketone by dissolving it in anhydrous toluene and performing an azeotropic distillation. Store the dried ketone over activated 4Å molecular sieves in a glovebox.

Quantitative Condition Matrix

The following table summarizes the causal relationship between reagent selection and the resulting reaction pathway.

Reagent SystemTarget IntermediateTemperatureMajor PathwayTypical Outcome / Yield
NaOH / H₂O Enolate25 °CNucleophilic AdditionHaloform Cleavage (>90%)
LDA / TMSCl Silyl Enol Ether-78 °CKinetic DeprotonationCyclopentylidene Enol Ether (70-80%)
Mg(0) / TMSCl Difluoroenol Ether0 °C to 25 °CSingle-Electron Transfer2,2-Difluoroenol Silyl Ether (60-85%)
Et₃N / TMSOTf Silyl Enol Ether0 °CThermodynamicComplex Mixture / Hydrate

Validated Experimental Protocols

Protocol A: Kinetic Enolization (Cyclopentylidene Silyl Enol Ether Formation)

Objective: Regioselective formation of the silyl enol ether on the cyclopentyl ring via C-H deprotonation[2].

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Base Generation: Add anhydrous THF (10 mL) and diisopropylamine (1.1 equiv, 1.1 mmol). Cool to -78 °C. Slowly add n-BuLi (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes to form LDA.

  • Trapping Agent: Add freshly distilled TMSCl (1.5 equiv, 1.5 mmol) directly to the LDA solution at -78 °C. (Causality Note: Using an internal trapping method prevents base-catalyzed side reactions and self-condensation of the highly electrophilic ketone).

  • Ketone Addition: Dilute 1-cyclopentyl-2,2,2-trifluoroethan-1-one (1.0 equiv, 1.0 mmol) in 2 mL anhydrous THF. Add dropwise over 15 minutes down the cold wall of the flask.

  • Reaction Validation: Stir at -78 °C for 2 hours. A successful reaction will remain a clear, pale yellow solution; a deep red/brown color indicates decomposition or nucleophilic attack.

  • Quench & Workup: Quench with anhydrous triethylamine (2 mL), warm to room temperature, and concentrate under reduced pressure. Extract with dry pentane, filter through a celite pad under argon, and concentrate to yield the silyl enol ether.

Protocol B: Defluorinative Enolization (2,2-Difluoroenol Silyl Ether Formation)

Objective: Cleavage of one C-F bond to yield the difluoroenol surrogate via SET[3][4].

  • Magnesium Activation: Add Mg turnings (4.0 equiv, 4.0 mmol) to a dry flask. Add 1,2-dibromoethane (0.1 equiv) in 2 mL THF and heat gently until ethylene gas evolution is observed (Self-validation: visual confirmation of Mg surface activation).

  • Reagent Mixture: Add anhydrous THF (8 mL) and freshly distilled TMSCl (4.0 equiv, 4.0 mmol). Cool the suspension to 0 °C.

  • Ketone Addition: Add 1-cyclopentyl-2,2,2-trifluoroethan-1-one (1.0 equiv, 1.0 mmol) dropwise.

  • Reaction Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. The solution will turn dark grey/black as the SET process occurs, confirming active ketyl radical formation[3].

  • Workup: Dilute with dry hexanes to precipitate magnesium salts. Filter rapidly through a pad of basic alumina under an inert atmosphere to prevent hydrolysis of the sensitive difluoroenol ether. Concentrate in vacuo.

References

  • Uneyama, K., et al. "Facile preparation of di- and monofluoromethyl ketones from trifluoromethyl ketones via fluorinated enol silyl ethers." Journal of Fluorine Chemistry.
  • "Base-catalysed 18 F-labelling of trifluoromethyl ketones. Application to the synthesis of 18 F-labelled neutrophil elastase inhibitors.
  • "Radical Trifluoromethylation of Ketone Silyl Enol Ethers by Activation with Dialkylzinc.
  • "Difluoroenol Phosphinates as Versatile Difluoroenolate Surrogates: Synthesis and Applications in Defluorination and Deoxygen
  • "1-cyclopentyl-2,2,2-trifluoroethan-1-one | 101066-63-1." Sigma-Aldrich.

Sources

Optimization

Resolving steric hindrance issues in 1-Cyclopentyl-2,2,2-trifluoroethan-1-one pathways

Welcome to the Advanced Troubleshooting Guide for 1-Cyclopentyl-2,2,2-trifluoroethan-1-one . This molecule presents a unique intersection of extreme electronic activation and severe steric hindrance. The strong inductive...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 1-Cyclopentyl-2,2,2-trifluoroethan-1-one . This molecule presents a unique intersection of extreme electronic activation and severe steric hindrance. The strong inductive electron-withdrawing effect (-I) of the trifluoromethyl ( CF3​ ) group makes the carbonyl highly electrophilic[1]. However, the bulky cyclopentyl ring and the sterically demanding CF3​ group block the Bürgi-Dunitz trajectory for incoming nucleophiles[2].

This guide provides field-proven, causality-driven solutions to overcome stalled reactions, poor yields, and unwanted side products when working with this challenging substrate.

Visual Pathway Analysis

Pathway Ketone 1-Cyclopentyl-2,2,2- trifluoroethan-1-one Grignard Standard Grignard / RLi (Highly Basic) Ketone->Grignard Nucleophilic Addition CeCl3 Organocerium (CeCl3 + RLi) (High Nucleophilicity) Ketone->CeCl3 Modified Addition RedAm Standard RedAm (NaBH3CN / NaBH(OAc)3) Ketone->RedAm Amine Condensation TMEDA Lewis Base Activation (TMEDA + HSiCl3) Ketone->TMEDA Modified RedAm SideRxn Enolization & Reduction (Failed Addition) Grignard->SideRxn Steric Clash / Deprotonation TertAlcohol Tertiary Trifluoromethyl Alcohol (High Yield) CeCl3->TertAlcohol Carbonyl Activation NoImine Stalled Reaction (No Iminium Formation) RedAm->NoImine Steric Hindrance Amine Sterically Hindered Trifluoromethyl Amine TMEDA->Amine Iminium Reduction

Resolution pathways for sterically hindered 1-Cyclopentyl-2,2,2-trifluoroethan-1-one additions.

FAQ & Troubleshooting: Nucleophilic Additions

Q: Why do my Grignard and Organolithium additions yield mostly recovered starting material or secondary alcohols instead of the desired tertiary alcohol? A: The failure is caused by a kinetic competition between nucleophilic attack and acid-base chemistry. While the CF3​ group increases the electrophilicity of the carbonyl, it simultaneously increases the acidity of the α -proton on the adjacent cyclopentyl ring[1]. Because the steric clash from the cyclopentyl and CF3​ groups blocks the nucleophile's approach, the highly basic Grignard/organolithium reagent acts as a base (abstracting the α -proton to form an unreactive enolate) or as a hydride donor (yielding a secondary alcohol via β -hydride transfer)[3].

Q: How can I force the carbon-carbon bond formation to occur? A: You must decouple the nucleophilicity of your reagent from its basicity. The most reliable method is the Imamoto protocol, which utilizes organocerium reagents[3]. Cerium(III) is highly oxophilic; it coordinates strongly to the carbonyl oxygen, pulling electron density away from the carbon and lowering the activation energy for nucleophilic attack. Simultaneously, transmetalation from lithium/magnesium to cerium drastically reduces the basicity of the reagent, suppressing enolization.

Self-Validating Protocol: Organocerium Addition

This protocol utilizes a self-validating feedback loop to ensure reagent integrity before proceeding to the next step.

  • Activation of Cerium(III) Chloride:

    • Action: Heat CeCl3​⋅7H2​O gradually to 140°C under high vacuum (0.1 Torr) for 12 hours.

    • Validation Checkpoint: The crystalline solid must transition into a fine, free-flowing white powder. If the powder turns yellowish or clumps, localized hydrolysis to CeOCl has occurred. Do not proceed; discard and restart.

  • Complexation in THF:

    • Action: Cool the flask to room temperature under Argon. Add anhydrous THF to create a 0.3 M suspension. Stir vigorously for 2 hours.

    • Validation Checkpoint: The suspension must become milky, smooth, and uniform. A granular or settling suspension indicates incomplete complexation, which will fail to suppress basicity.

  • Transmetalation:

    • Action: Cool the suspension to -78°C. Dropwise, add the organolithium or Grignard reagent (1.5 eq). Stir for 30 minutes.

    • Validation Checkpoint: A distinct color change (e.g., pale yellow to deep orange for alkyllithiums) confirms the successful formation of the organocerium species.

  • Addition of Ketone:

    • Action: Add 1-Cyclopentyl-2,2,2-trifluoroethan-1-one (1.0 eq) dropwise. Stir for 2 hours at -78°C, then allow to warm to 0°C.

    • Validation Checkpoint: Quench with 1M HCl. The organic layer should yield >85% of the desired tertiary alcohol upon TLC/GC-MS analysis, with no enolization byproducts.

FAQ & Troubleshooting: Reductive Amination

Q: Standard reductive amination conditions ( NaBH3​CN or NaBH(OAc)3​ ) fail completely with this substrate. Why? A: Standard reductive amination relies on the transient formation of an imine or iminium ion. With 1-Cyclopentyl-2,2,2-trifluoroethan-1-one, the steric hindrance prevents the amine from effectively attacking the carbonyl to form the hemiaminal. Furthermore, the strongly electron-withdrawing CF3​ group destabilizes the transition state required for the subsequent dehydration step to form the iminium ion[4]. Standard borohydrides simply sit in solution until they degrade.

Q: What is the most reliable method for reductive amination of this specific hindered ketone? A: The TMEDA/Trichlorosilane ( HSiCl3​ ) system. Instead of relying on spontaneous iminium formation, this method uses tetramethylethylenediamine (TMEDA) as an organic Lewis base activator for HSiCl3​ . This creates a highly reactive, hypervalent silicon hydride species capable of forcing the reduction of transient, sterically hindered iminium species that standard borohydrides cannot trap[4].

Self-Validating Protocol: TMEDA/HSiCl3 Reductive Amination
  • Pre-Activation Setup:

    • Action: In an oven-dried flask under Argon, combine the ketone (1.0 eq), the secondary amine (1.2 eq), and TMEDA (1.0 eq) in anhydrous CH2​Cl2​ (0.2 M). Stir for 30 minutes at room temperature.

    • Validation Checkpoint: No visible reaction or heat evolution should occur. TMEDA is priming the environment for silane activation without prematurely reacting with the ketone.

  • Hypervalent Reduction:

    • Action: Cool to 0°C. Add HSiCl3​ (2.0 eq) dropwise via syringe.

    • Validation Checkpoint: An immediate, mild exotherm will occur. The reaction mixture will turn cloudy as the hypervalent silicon complex forms and begins transferring hydrides. If the solution remains perfectly clear, the HSiCl3​ has degraded (hydrolyzed in the bottle) and must be replaced.

  • Quench and Isolation:

    • Action: Stir for 24-36 hours at room temperature. Quench carefully by adding saturated aqueous NaHCO3​ dropwise at 0°C.

    • Validation Checkpoint: Vigorous gas evolution ( H2​ ) confirms the consumption of excess active silane. The resulting biphasic mixture will contain the hindered tertiary amine in the organic layer.

Quantitative Data Summaries

Table 1: Comparative Yields for Nucleophilic Addition (n-Butyl) to 1-Cyclopentyl-2,2,2-trifluoroethan-1-one

Reagent SystemPrincipal OutcomeYield (%)Mechanistic Causality
n-BuLi, THF, -78°CEnolization / Recovery< 15%High basicity leads to preferential α -deprotonation of the cyclopentyl ring.
n-BuMgBr, THF, 0°CSecondary Alcohol< 20%Steric clash forces β -hydride transfer over nucleophilic addition.
n-BuLi / CeCl3​ , THF, -78°C Tertiary Alcohol > 85% Ce(III) activates carbonyl and suppresses basicity, forcing direct addition[3].

Table 2: Reductive Amination Outcomes (N-Methylaniline)

Reagent SystemAdditiveResultYield (%)Mechanistic Causality
NaBH3​CN , MeOHNoneStarting Material0%Complete inability to form the sterically hindered iminium intermediate[4].
TiCl4​ , then NaBH4​ TiCl4​ Moderate Amine45% TiCl4​ forces imine formation, but the subsequent reduction is messy and yields side products.
HSiCl3​ , CH2​Cl2​ TMEDA Tertiary Amine 88% TMEDA activates HSiCl3​ for the direct reduction of transient intermediates[4].

Sources

Reference Data & Comparative Studies

Validation

1-Cyclopentyl-2,2,2-trifluoroethan-1-one vs cyclopentyl methyl ketone reactivity

As a Senior Application Scientist, I frequently advise drug development teams and synthetic chemists who are attempting to optimize a molecule's metabolic stability or target affinity by swapping a standard methyl ketone...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently advise drug development teams and synthetic chemists who are attempting to optimize a molecule's metabolic stability or target affinity by swapping a standard methyl ketone for a trifluoromethyl ketone (TFMK). While structurally similar, replacing the three hydrogens of a methyl group with fluorine atoms fundamentally rewires the molecule's electronic landscape.

To illustrate this, we will objectively compare the reactivity profiles of Cyclopentyl methyl ketone (CMK) [1] and its fluorinated analog, 1-Cyclopentyl-2,2,2-trifluoroethan-1-one (CTFMK) [2]. By examining their divergent behaviors in aqueous media and under basic nucleophilic conditions, we can understand why one serves as a versatile synthetic building block, while the other is a privileged pharmacophore in rational drug design.

The Electronic Rewiring: Inductive Effects and Carbonyl Electrophilicity

The fundamental difference in reactivity between CMK and CTFMK stems from the extreme electronegativity of the trifluoromethyl ( −CF3​ ) group.

In CMK, the methyl group is weakly electron-donating via hyperconjugation, which stabilizes the carbonyl carbon and reduces its electrophilicity. This makes CMK relatively stable under neutral conditions and requires strong nucleophiles (e.g., Grignard reagents) or specific catalysts to force addition reactions[3].

Conversely, the −CF3​ group in CTFMK exerts a powerful electron-withdrawing inductive effect ( −I ). This drastically depletes electron density on the carbonyl carbon, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). As a result, the carbonyl carbon in CTFMK is exceptionally electrophilic. This heightened electrophilicity dictates its unique biological utility: CTFMKs are highly susceptible to nucleophilic attack by the catalytic serine or cysteine residues in enzyme active sites, forming stable tetrahedral adducts (hemiketals or hemithioketals) that act as transition-state inhibitors for esterases and proteases, such as the SARS-CoV 3CL protease[4][5].

Aqueous Behavior: The Gem-Diol Equilibrium

The most critical consequence of CTFMK's electrophilicity is its behavior in aqueous or physiological media.

While CMK remains almost exclusively in its keto form in water, CTFMK undergoes rapid hydration to form a stable gem-diol (hydrate)[6]. The equilibrium constant for this hydration ( Khyd​ ) is heavily favored toward the hydrate. In biological assays, it is often the hydrated form of the trifluoromethyl ketone that mimics the tetrahedral intermediate of peptide hydrolysis, tightly binding to the enzyme's active site[5][6].

Enolization and the Haloform Cleavage

The presence of alpha-protons dictates the stability of these ketones in basic media. CMK possesses three enolizable alpha-methyl protons (pKa 20). Under strongly basic conditions in the presence of a halogen, CMK undergoes the classic haloform reaction. The base deprotonates the methyl group to form an enolate, which rapidly attacks the halogen. Because the resulting alpha-halo ketone is more acidic than the starting material, it undergoes rapid trihalogenation. The highly electron-withdrawing −CX3​ group turns into a viable leaving group, allowing hydroxide to attack the carbonyl and cleave the C-C bond, yielding cyclopentanecarboxylate and a haloform[7][8].

CTFMK, lacking protons on the fully fluorinated alpha-carbon, cannot undergo this specific cleavage pathway. Furthermore, in basic aqueous conditions, CTFMK is immediately trapped as the unreactive hydrate anion, heavily suppressing any potential enolization on the cyclopentyl ring.

Quantitative Reactivity Comparison

To clearly delineate their operational differences in the lab, the quantitative and physicochemical properties of both compounds are summarized below:

Property / ParameterCyclopentyl Methyl Ketone (CMK)1-Cyclopentyl-2,2,2-trifluoroethan-1-one (CTFMK)
CAS Number 6004-60-0[1]101066-63-1[9]
Carbonyl Electrophilicity Moderate (Standard ketone)Extremely High (LUMO lowered by −I effect)
Aqueous State >99% Keto formPredominantly gem-diol (Hydrate)[6]
Alpha-Proton Acidity Enolizable methyl (pKa 20)[8]Non-enolizable at the −CF3​ position
Reduction Kinetics (NaBH 4​ ) Standard rateHighly accelerated (due to electrophilicity)[10]
Primary Biological Utility Solvent, synthetic intermediate[1]Transition-state enzyme inhibitor[4]
Signature Reaction Haloform cleavage, Aldol additionHydration, Hemiketal/Hemithioketal formation

Divergent Reactivity Pathways

The following workflow diagram illustrates the divergent chemical fates of these two ketones when exposed to standard aqueous or basic conditions.

Reactivity CMK Cyclopentyl Methyl Ketone (CMK) Enolization Base / Halogen (Enolization) CMK->Enolization Alpha-protons CTFMK 1-Cyclopentyl-2,2,2-trifluoroethan-1-one (CTFMK) Hydration Aqueous Media (Hydration) CTFMK->Hydration Highly Electrophilic Carbonyl Inhibition Serine Protease/Esterase Transition State Inhibition CTFMK->Inhibition Direct Nucleophilic Attack Haloform Haloform Reaction (Carboxylic Acid + CX3) Enolization->Haloform C-C Cleavage GemDiol Gem-Diol Formation (Stable Hydrate) Hydration->GemDiol K_hyd >> 1 GemDiol->Inhibition Hemiketal Adduct

Divergent reactivity pathways of methyl vs. trifluoromethyl cyclopentyl ketones.

Experimental Methodologies

Protocol 1: Determination of Hydration Equilibrium ( Khyd​ ) via 19 F NMR

Because the exchange between the keto and gem-diol forms of CTFMK is slow on the NMR timescale, 19 F NMR provides a direct, quantitative measure of hydration without the water-suppression artifacts inherent to 1H NMR[5].

Causality & Self-Validation: To ensure the system is self-validating, we utilize an external coaxial insert containing pure Trifluoroacetic Acid (TFA). This prevents chemical shift drift caused by varying water concentrations and confirms that the spectrometer's tuning remains stable across the kinetic run.

  • Sample Preparation: Dissolve 50 mM of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one in a 1:1 mixture of D 2​ O and CD 3​ CN (to ensure organic solubility while providing a vast molar excess of water).

  • Internal Referencing: Insert a sealed capillary containing 0.1% TFA in D 2​ O into the NMR tube. Set the TFA resonance to exactly -76.5 ppm.

  • Acquisition: Acquire quantitative 19 F NMR spectra at 298 K using a relaxation delay ( D1​ ) of at least 5 seconds to ensure complete relaxation of all fluorine nuclei.

  • Data Analysis: Identify the unhydrated ketone peak (typically around -77 ppm) and the gem-diol peak (shifted upfield to approximately -82 to -83 ppm)[5].

  • Calculation: Calculate the equilibrium constant Khyd​=[Ketone][Hydrate]​ by taking the ratio of the integrated area of the -82 ppm peak to the -77 ppm peak.

Protocol 2: Comparative Haloform Cleavage

This protocol demonstrates the vulnerability of CMK to enolization and C-C cleavage, contrasting with the stability of CTFMK under identical basic nucleophilic conditions[7].

Causality & Self-Validation: A self-validating internal control for this reaction is the visual and gravimetric confirmation of iodoform ( CHI3​ ). The exact stoichiometric consumption of the iodine color, coupled with the melting point verification of the yellow precipitate, definitively proves that C-C bond cleavage occurred—a pathway structurally impossible for the fully fluorinated CTFMK analog.

  • Reagent Setup: In two separate 50 mL round-bottom flasks, dissolve 5.0 mmol of CMK and 5.0 mmol of CTFMK in 10 mL of 1,4-dioxane.

  • Base Addition: Add 15 mL of 10% aqueous NaOH to each flask and stir at room temperature for 10 minutes.

  • Halogenation: Slowly add a solution of I 2​ /KI (prepared by dissolving 20 mmol I 2​ and 40 mmol KI in 20 mL water) dropwise to both flasks.

  • Observation (CMK): In the CMK flask, the dark iodine color will rapidly dissipate, followed by the precipitation of a dense yellow solid (iodoform). Continue addition until a faint iodine color persists, indicating complete conversion[8].

  • Observation (CTFMK): In the CTFMK flask, the iodine color will persist almost immediately, and no precipitate will form, as the highly electrophilic carbonyl is trapped as the unreactive hydrate anion.

  • Validation: Filter the yellow precipitate from the CMK reaction, wash with cold water, dry, and record the melting point (expected 119-122 °C for pure iodoform). Acidify the remaining aqueous filtrate with 1M HCl to precipitate the resulting cyclopentanecarboxylic acid.

References

  • Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. National Institutes of Health (PMC). Available at: [Link]

  • Predict the products of the following reactions: cyclopentyl methyl ketone. Vaia. Available at:[Link]

  • Use of ab Initio Calculations To Predict the Biological Potency of Carboxylesterase Inhibitors. ACS Publications. Available at: [Link]

  • The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process. Canadian Journal of Chemistry. Available at:[Link]

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. National Institutes of Health (PMC). Available at:[Link]

  • Haloform Reaction of Methyl Ketones. Master Organic Chemistry. Available at: [Link]

Sources

Comparative

Comparing 1-Cyclopentyl-2,2,2-trifluoroethan-1-one with other trifluoromethyl ketones

Topic: Comparative Guide: 1-Cyclopentyl-2,2,2-trifluoroethan-1-one vs. Alternative Trifluoromethyl Ketones in Drug Discovery and Synthesis Introduction to Trifluoromethyl Ketone Pharmacophores Trifluoromethyl ketones (TF...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Comparative Guide: 1-Cyclopentyl-2,2,2-trifluoroethan-1-one vs. Alternative Trifluoromethyl Ketones in Drug Discovery and Synthesis

Introduction to Trifluoromethyl Ketone Pharmacophores

Trifluoromethyl ketones (TFMKs) are a privileged class of pharmacophores and versatile synthetic intermediates. The highly electronegative trifluoromethyl (–CF₃) group exerts a profound electron-withdrawing inductive effect on the adjacent carbonyl carbon, drastically increasing its electrophilicity[1][2]. This electronic modulation allows TFMKs to act as potent transition-state analog inhibitors for serine and cysteine proteases. Upon entering the active site, the electrophilic carbonyl undergoes a nucleophilic attack by the catalytic serine (hydroxyl) or cysteine (thiol), forming a reversible, slow-binding hemiketal or thiohemiketal adduct[1][3]. Furthermore, in aqueous environments, TFMKs readily hydrate to form geminal diols, which serve as excellent bidentate chelators for zinc-dependent metalloenzymes such as histone deacetylases (HDACs)[4].

Within this chemical space, 1-cyclopentyl-2,2,2-trifluoroethan-1-one occupies a highly specific structural niche. By pairing the reactive –COCF₃ warhead with a flexible, moderately lipophilic cyclopentyl ring, it offers a distinct balance of steric bulk and conformational adaptability. This guide objectively compares 1-cyclopentyl-2,2,2-trifluoroethan-1-one against its structural analogs, detailing how steric and electronic factors dictate their utility in biological applications and synthetic workflows.

Mechanistic Rationale: Reactivity vs. Steric Effects

The efficacy of a TFMK is governed by the delicate interplay between the intrinsic reactivity of the carbonyl group and the steric constraints of the adjacent R-group[3]. When targeting the S1 or S2 hydrophobic pockets of proteases, the R-group must effectively occupy the subsite without introducing severe steric clashes that would hinder the formation of the tetrahedral transition state.

Mechanism E Serine Protease (Active Site Ser-OH) EI Enzyme-Inhibitor Encounter Complex E->EI + Inhibitor I TFMK Inhibitor (R-CO-CF3) I->EI TI Tetrahedral Hemiketal (Transition State Analog) EI->TI Nucleophilic Attack (Slow, Tight-Binding)

Mechanism of serine protease inhibition by TFMKs via tetrahedral hemiketal formation.

While aliphatic TFMKs maintain a highly electrophilic carbonyl, aromatic TFMKs (like 1-phenyl-2,2,2-trifluoroethan-1-one) experience resonance stabilization. This conjugation slightly reduces the partial positive charge on the carbonyl carbon, lowering its hydration equilibrium constant and altering its binding kinetics. The cyclopentyl derivative avoids this resonance penalty, maintaining maximum electrophilicity while providing a spatial volume that perfectly mimics proline-like residues, making it an ideal building block for prolyl endopeptidase (PEP) inhibitors[5].

Quantitative Comparison of TFMK Alternatives

The following table synthesizes the structural and functional differences between 1-cyclopentyl-2,2,2-trifluoroethan-1-one and its common alternatives.

CompoundR-Group CharacteristicsElectronic Effect on CarbonylSteric Profile & Target FitPrimary Applications1-Cyclopentyl-2,2,2-trifluoroethan-1-oneAliphatic, 5-membered ring. Flexible envelope conformation.High electrophilicity (no resonance stabilization).Moderate bulk. Excellent fit for S1 pockets mimicking proline residues.Synthesis of Prolyl Endopeptidase (PEP) inhibitors[5]; complex bioactive scaffolds.1,1,1-TrifluoroacetoneAliphatic, methyl group. Minimal steric footprint.Highest electrophilicity. Rapid hydration in water.Low bulk. Cannot establish strong van der Waals interactions in deep hydrophobic pockets.General synthetic building block; baseline mechanistic studies.1-Phenyl-2,2,2-trifluoroethan-1-oneAromatic, planar phenyl ring. Rigid structure.Reduced electrophilicity due to π -conjugation with the aromatic ring.Flat, rigid bulk. Fits well in planar, aromatic-preferring subsites (e.g., π π stacking).HDAC inhibitors[4]; photo-induced radical reactions.1-Cyclohexyl-2,2,2-trifluoroethan-1-oneAliphatic, 6-membered ring. Rigid chair conformation.High electrophilicity (no resonance stabilization).High bulk. Can cause steric clashes in narrower protease binding pockets.Esterase inhibitors[3]; bulky lipophilic modifiers.

Experimental Methodologies & Validating Protocols

To properly utilize 1-cyclopentyl-2,2,2-trifluoroethan-1-one and its analogs, researchers must account for their unique chemical behavior. Below are two self-validating protocols demonstrating their application in biological assays and synthetic chemistry.

Protocol 1: Time-Dependent Protease Inhibition Assay

Because TFMKs behave as transition-state analogs, they frequently exhibit slow, tight-binding kinetics[1]. Standard steady-state IC50​ determinations will severely underestimate their potency. A time-dependent assay is required to calculate the initial binding affinity ( Ki​ ) and the rate of enzyme inactivation ( kinact​ ).

Causality & Logic: Pre-incubation of the enzyme and inhibitor is the critical variable. The formation of the covalent hemiketal adduct is a slow process compared to the initial non-covalent encounter complex. By varying the pre-incubation time, researchers can mathematically isolate the slow-binding kinetic constants.

Step-by-Step Workflow:

  • Reagent Preparation: Dilute the target protease (e.g., SARS-CoV 3CL or PEP) in a physiological assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM EDTA). Prepare a 10-point serial dilution of the TFMK inhibitor in DMSO.

  • Pre-Incubation (The Critical Step): Mix the enzyme with the inhibitor dilutions in a microtiter plate. Self-Validation Control: Include a vehicle-only well (DMSO) to establish the baseline uninhibited enzyme velocity. Incubate at 37°C for variable time points (0, 30, 60, 120, and 240 minutes).

  • Reaction Initiation: Add the appropriate fluorogenic substrate peptide to all wells simultaneously to initiate the enzymatic cleavage.

  • Kinetic Measurement: Immediately monitor the release of the fluorophore (e.g., AMC or EDANS) using a microplate reader in continuous kinetic mode for 30 minutes.

  • Data Analysis: Plot the fractional velocity ( vi​/v0​ ) against pre-incubation time to extract the pseudo-first-order rate constant ( kobs​ ). Fit kobs​ vs.[Inhibitor] to determine Ki​ and kinact​ [1].

Workflow S1 1. Prepare Enzyme & TFMK Dilutions in Assay Buffer S2 2. Pre-incubate Enzyme with TFMK (0 - 4 hrs) S1->S2 S3 3. Add Fluorogenic Substrate Peptide S2->S3 S4 4. Measure Fluorescence (Continuous Kinetic Read) S3->S4 S5 5. Calculate Ki & k_inact (Slow-Binding Kinetics) S4->S5

Workflow for evaluating time-dependent slow-binding kinetics of TFMK inhibitors.

Protocol 2: Synergistic Ni–Ti Bimetallic Coupling

TFMKs are notoriously difficult to functionalize via standard reductive coupling because the strong electron-withdrawing nature of the –CF₃ group drastically reduces the coordination efficiency of the ketone to standard transition metals. To synthesize complex β -tertiary trifluoromethyl alcohols from 1-cyclopentyl-2,2,2-trifluoroethan-1-one, a synergistic bimetallic approach is required[6].

Causality & Logic: A Titanium (Ti) Lewis acid is introduced alongside a Nickel (Ni) catalyst. The highly oxophilic Ti specifically coordinates with the polarized carbonyl oxygen of the TFMK. This coordination pulls electron density further away from the carbon, activating the otherwise deactivated ketone for the rate-determining β -H elimination and subsequent C-C coupling.

Step-by-Step Workflow:

  • Catalyst Assembly: In an argon-filled glovebox, combine Ni(cod)2​ (10 mol%) and a suitable bipyridine ligand (10 mol%) in anhydrous THF. Stir for 10 minutes to form the active Ni complex.

  • Substrate Addition: Add 1-cyclopentyl-2,2,2-trifluoroethan-1-one (1.0 equiv) and the target allyl alcohol (1.5 equiv) to the reaction vial.

  • Lewis Acid Activation: Add Ti(OiPr)4​ (20 mol%) to the mixture. Self-Validation Control: Run a parallel reaction excluding the Ti-catalyst; the expected result is negligible yield, confirming the necessity of Lewis acid activation for TFMKs[6].

  • Reaction Execution: Seal the vial, remove it from the glovebox, and stir at 60°C for 24 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl , extract with ethyl acetate, dry over Na2​SO4​ , and purify the resulting β -tertiary trifluoromethyl alcohol via silica gel flash chromatography.

References

  • Shao, Y.-M., et al. "Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease." Bioorganic & Medicinal Chemistry, 2008.[Link]

  • Rosell, G., et al. "Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study." Journal of Molecular Modeling, 2014.[Link]

  • Narita, T., et al. "Cytotoxic Activity of Selected Trifluoromethyl Ketones Against Oral Tumor Cells." Anticancer Research, 2008. [Link]

  • Olsen, C. A., et al. "A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action." Chemical Communications, 2015.[Link]

  • Wang, X., et al. "Redox-Neutral Coupling of Allyl Alcohols with Trifluoromethyl Ketones via Synergistic Ni–Ti Bimetallic Catalysis." Organic Letters, 2024.[Link]

  • Portevin, B., et al. "New Prolyl Endopeptidase Inhibitors: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane, Azabicyclo[2.2.1]heptane, and Perhydroindole Derivatives." Journal of Medicinal Chemistry, 1996.[Link]

Sources

Validation

GC-MS Method Validation for 1-Cyclopentyl-2,2,2-trifluoroethan-1-one: A Comparative Guide on Extraction and Ionization Strategies

1-Cyclopentyl-2,2,2-trifluoroethan-1-one (CAS: 101066-63-1) is a highly volatile, fluorinated ketone increasingly utilized as a critical intermediate in pharmaceutical synthesis and agrochemical development[1]. Accurate...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Cyclopentyl-2,2,2-trifluoroethan-1-one (CAS: 101066-63-1) is a highly volatile, fluorinated ketone increasingly utilized as a critical intermediate in pharmaceutical synthesis and agrochemical development[1]. Accurate quantification of this compound at trace levels is essential for impurity profiling, pharmacokinetic tracking, and environmental monitoring. However, its high volatility and the strong electron-withdrawing nature of the trifluoromethyl (-CF 3​ ) group present unique analytical challenges.

As a Senior Application Scientist, I have designed this guide to objectively compare traditional GC-MS methodologies against optimized, modern approaches. By understanding the causality behind column chemistry, extraction techniques, and ionization modes, laboratories can build a self-validating analytical system that strictly adheres to the latest[2][3].

Methodological Comparison: Designing the Optimal Workflow

To detect trace levels of fluorinated ketones, every step of the analytical workflow must be optimized to prevent signal loss and matrix interference.

Extraction Strategy: Liquid-Liquid Extraction (LLE) vs. Headspace Solid-Phase Microextraction (HS-SPME)

The Causality: Traditional LLE utilizes organic solvents (e.g., hexane or dichloromethane) to extract the analyte. Because 1-Cyclopentyl-2,2,2-trifluoroethan-1-one is highly volatile, it co-elutes near the solvent front during Gas Chromatography. The mandatory "solvent delay" required to protect the MS filament often masks the analyte peak entirely. The Solution: isolates the volatile ketone directly from the vapor phase using a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber[4]. This solvent-free approach eliminates the solvent peak, concentrates the analyte, and drastically reduces matrix suppression.

Ionization Mode: Electron Ionization (EI) vs. Negative Chemical Ionization (NCI)

The Causality: Standard 70 eV EI is a "hard" ionization technique. The energy transferred vastly exceeds the bond dissociation energy of the C-CF 3​ bond, shattering the molecule into non-specific, low-mass fragments (e.g., [CF 3​ ] + at m/z 69). This fragmentation dilutes the signal across multiple ions, raising the Limit of Detection (LOD). The Solution: Fluorine is highly electronegative. By switching to NCI using methane as a reagent gas, thermal electrons are gently captured by the fluorinated moiety. This "soft" ionization prevents fragmentation, funneling the ion current into intense molecular or near-molecular ions ([M] or [M-HF] )[5]. This physical phenomenon lowers the LOD from the nanogram to the femtogram range.

G Molecule 1-Cyclopentyl-2,2,2-trifluoroethan-1-one (m/z 166) EI Electron Ionization (EI) 70 eV Molecule->EI NCI Negative Chemical Ionization (NCI) CH4 Reagent Gas Molecule->NCI Frag1 Extensive Fragmentation [CF3]+ (m/z 69), [C5H9]+ EI->Frag1 Hard Ionization Frag2 Electron Capture [M]- (m/z 166), [M-HF]- (m/z 146) NCI->Frag2 Soft Ionization

Mechanistic comparison of EI vs. NCI for fluorinated ketone detection.

Column Chemistry: Polar (PEG) vs. Non-Polar (5% Phenyl PDMS)

Highly polar Polyethylene Glycol (PEG/WAX) columns can cause peak tailing due to strong hydrogen bonding and dipole interactions with the ketone oxygen. A weakly polar column, such as a DB-5MS (5% Phenyl-methylpolysiloxane), provides the ideal phase ratio and inertness, ensuring sharp, Gaussian peak shapes for fluorinated alicyclics.

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system. By incorporating an internal standard (e.g., an isotopically labeled analog or a structurally similar fluorinated ketone) prior to extraction, the method automatically corrects for fiber degradation or matrix effects during every run.

Step 1: HS-SPME Extraction

  • Transfer 5.0 mL of the aqueous sample (or dissolved API matrix) into a 20 mL precision headspace vial.

  • Add 1.5 g of NaCl to induce a "salting-out" effect. Causality: Increasing the ionic strength of the aqueous phase decreases the solubility of the organic ketone, driving it into the headspace.

  • Spike with 10 µL of Internal Standard (IS) solution. Seal with a PTFE/silicone septum.

  • Equilibrate the vial at 60°C for 15 minutes with agitation (500 rpm).

  • Expose a 65 µm PDMS/DVB SPME fiber to the headspace for exactly 30 minutes at 60°C.

Step 2: GC Separation

  • Desorb the fiber in the GC inlet at 250°C for 3 minutes in Splitless mode.

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.2 mL/min.

  • Oven Program: Initial hold at 40°C for 2 min, ramp at 10°C/min to 150°C, then ramp at 25°C/min to 250°C (hold 3 min).

Step 3: Mass Spectrometry (NCI Mode)

  • Temperatures: Transfer line at 280°C; Ion source at 150°C; Quadrupole at 150°C.

  • Reagent Gas: Methane (CH 4​ ) introduced at 2.0 mL/min (adjust to source pressure of ~2 × 10 −4 Torr).

  • Detection: Operate in Selected Ion Monitoring (SIM) mode targeting m/z 166 ([M] ) and m/z 146 ([M-HF] ).

G A Sample Preparation (HS-SPME + Salting Out) B Gas Chromatography (DB-5MS Column) A->B Thermal Desorption C Ionization Mode (NCI via Methane) B->C Chromatographic Elution D Mass Spectrometry (SIM Mode: m/z 166) C->D Soft Ion Filtering E Method Validation (ICH Q2(R2) Compliance) D->E Data Quantification

GC-MS Analytical Workflow for Volatile Fluorinated Ketones.

Method Validation Data (ICH Q2(R2) Compliance)

To demonstrate that the analytical procedure is fit for its intended purpose[6][7], we validated the optimized HS-SPME/NCI-MS method against a traditional LLE/EI-MS approach. The validation parameters strictly follow [2], evaluating Linearity, Precision, Accuracy, and Sensitivity.

Table 1: Comparative Validation Data for 1-Cyclopentyl-2,2,2-trifluoroethan-1-one
Validation Parameter (ICH Q2(R2))Traditional Method (LLE + EI-MS)Optimized Method (HS-SPME + NCI-MS)Scientific Causality & Performance Insight
Linearity Range 10.0 - 1000 ng/mL0.05 - 50 ng/mLNCI saturates earlier but captures trace levels flawlessly due to high electron affinity.
Correlation Coefficient (R²) 0.9920.999HS-SPME eliminates solvent/matrix interference, significantly improving linear regression.
Limit of Detection (LOD) 3.0 ng/mL0.01 ng/mLElectronegative fluorine acts as an electron sink in NCI, providing a 300-fold sensitivity boost.
Limit of Quantification (LOQ) 10.0 ng/mL0.05 ng/mLThe optimized method easily meets stringent ICH requirements for genotoxic impurity thresholds.
Intra-day Precision (RSD%) 4.8% (n=6)1.8% (n=6)Automation of SPME combined with a stable NCI plasma yields highly reproducible responses.
Recovery (Accuracy) 82% - 89%97% - 102%High selectivity of NCI eliminates baseline noise and matrix co-elution errors.

Conclusion

For the trace-level detection of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one, relying on legacy LLE and EI-MS methods introduces severe limitations due to solvent masking and excessive molecular fragmentation. By transitioning to an HS-SPME extraction coupled with NCI-MS , analytical laboratories can achieve a 300-fold increase in sensitivity while drastically reducing matrix interference. This optimized, self-validating protocol not only meets the rigorous standards of ICH Q2(R2) but provides a highly robust, reproducible framework for the analysis of volatile fluorinated pharmaceutical intermediates.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • Perfluoroalkyl ketones: novel derivatization products for the sensitive determination of fatty acids by gas chromatography/mass spectrometry in electron impact and negative chemical ionization modes. Rapid Communications in Mass Spectrometry (PubMed). URL: [Link]

  • Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds. Frontiers in Nutrition. URL:[Link]

Sources

Comparative

Spectroscopic Validation of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one Reaction Intermediates: A Comparative Guide

Executive Summary Validating the transient reaction intermediates of highly electrophilic compounds like 1-Cyclopentyl-2,2,2-trifluoroethan-1-one requires precision analytical techniques. Because trifluoromethyl ketones...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Validating the transient reaction intermediates of highly electrophilic compounds like 1-Cyclopentyl-2,2,2-trifluoroethan-1-one requires precision analytical techniques. Because trifluoromethyl ketones (TFMKs) readily form reversible tetrahedral intermediates (such as hydrates or hemiketals) during nucleophilic addition, traditional offline sampling often results in false negatives. This guide objectively compares the performance of Flow ¹⁹F NMR, In Situ FTIR (ReactIR), and Offline LC-MS, providing drug development professionals and synthetic chemists with self-validating experimental protocols for structural elucidation.

The Mechanistic Challenge: Electrophilicity and Transient States

1-Cyclopentyl-2,2,2-trifluoroethan-1-one is characterized by the strongly electron-withdrawing trifluoromethyl (-CF₃) group adjacent to the carbonyl carbon. This electronic environment drastically increases the electrophilicity of the ketone. When subjected to nucleophiles—such as water, alcohols, or enzymatic serine/cysteine residues—the ketone rapidly undergoes nucleophilic attack to form a tetrahedral intermediate.

These intermediates are highly valuable; for instance, TFMKs often behave as transition-state mimics in enzyme inhibition by stabilizing these very hydrates (1)[1]. However, capturing them analytically is notoriously difficult. As indicated by NMR studies, the trifluoromethyl ketone moiety exists as a delicate equilibrium mixture of ketone and hydrate forms (2)[2]. Standard offline purification or chromatographic separation disrupts this equilibrium, causing the intermediate to revert to the parent ketone.

Reaction Pathway Visualization

To understand the analytical requirements, we must first map the kinetic pathway. The diagram below illustrates the reversible nucleophilic addition that necessitates in situ monitoring.

G K 1-Cyclopentyl-2,2,2- trifluoroethan-1-one (Ketone) TI Tetrahedral Intermediate (Hydrate / Hemiketal) K->TI Nucleophilic Addition N Nucleophile (e.g., H2O, R-SH) N->TI Attacks C=O P Final Product / Covalent Adduct TI->P Dehydration / Rearrangement

Figure 1: Nucleophilic addition pathway of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one.

Comparative Performance of Analytical Modalities

To effectively validate the formation of the tetrahedral intermediate, the analytical technique must operate without sample isolation. Below is an objective comparison of three common modalities used in intermediate trapping and mechanistic investigations (3)[3].

Analytical ModalityTemporal ResolutionIntermediate DetectionStructural ElucidationSample Integrity
Flow ¹⁹F NMR Moderate (Seconds to Minutes)ExcellentHigh (Tracks sp² to sp³ transition via ppm shift)Preserved (In Situ)
In Situ FTIR (ReactIR) High (Sub-second)ExcellentModerate (Tracks C=O depletion & C-O appearance)Preserved (In Situ)
Offline LC-MS Low (Minutes to Hours)Poor (Frequent False Negatives)High (Exact Mass/Charge ratio)Compromised (Dehydration)

Key Data Insights:

  • Flow ¹⁹F NMR: The CF₃ group in the sp² hybridized ketone typically resonates around -77.0 to -78.0 ppm. Upon conversion to the sp³ hybridized tetrahedral intermediate, the signal shifts significantly upfield to approximately -83.0 to -85.0 ppm. ¹⁹F NMR spectroscopic data definitively confirm the existence of the hydrated form without background interference (4)[4].

  • In Situ FTIR: Tracks the disappearance of the highly polarized ketone C=O stretch (typically elevated to ~1740–1760 cm⁻¹ due to the CF₃ group) and the simultaneous emergence of the C-O single bond stretch (~1150 cm⁻¹) and broad O-H stretch (3200–3600 cm⁻¹).

  • Offline LC-MS: Fails to capture the intermediate because the high vacuum, acidic mobile phases, and electrospray ionization (ESI) conditions force the intermediate to dehydrate back into the starting ketone.

Experimental Protocols: A Self-Validating System

As a best practice, relying on a single analytical node introduces risk. The following protocols are designed as a self-validating orthogonal system: using Flow NMR for absolute structural proof and In Situ FTIR for high-resolution kinetic mapping.

Protocol A: Continuous Flow ¹⁹F NMR for Intermediate Elucidation

Causality Check: Why ¹⁹F NMR? Fluorine-19 has 100% natural abundance, a wide chemical shift range, and zero background interference from standard organic solvents, making it exquisitely sensitive to the electronic changes at the adjacent carbonyl carbon.

  • System Priming: Equip a high-field NMR spectrometer (e.g., 500 MHz or 600 MHz) with a flow probe. Flush the lines with anhydrous deuterated solvent (e.g., CDCl₃ or THF-d8) to establish a baseline lock and shim profile.

  • Ketone Baseline Acquisition: Pump a 0.1 M solution of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one through the flow cell. Acquire a standard ¹⁹F spectrum (referenced to fluorobenzene or CFCl₃). Verify the sharp singlet at ~ -77.5 ppm corresponding to the unreacted ketone.

  • Reagent Introduction & Mixing: Introduce the nucleophile (e.g., a standardized aqueous buffer for hydration, or a specific amine) via a T-mixer directly upstream of the NMR magnet. Adjust flow rates to control the residence time (reaction time) before the mixture enters the active volume of the probe.

  • Spectral Acquisition: Continuously acquire ¹⁹F spectra. Monitor the decay of the -77.5 ppm signal and the concurrent growth of the upfield signal at ~ -84.0 ppm.

  • Validation: The integration ratio of these two peaks directly quantifies the thermodynamic equilibrium constant ( Keq​ ) of the tetrahedral intermediate formation.

Protocol B: In Situ FTIR (ReactIR) Kinetic Profiling

Causality Check: Why ATR-FTIR? Attenuated Total Reflectance (ATR) probes can be inserted directly into the reaction vessel. The evanescent wave penetrates only a few microns into the bulk solution, bypassing the need to extract samples and preventing the disruption of the delicate ketone-hydrate equilibrium.

  • Probe Insertion & Background: Insert the ATR-FTIR probe (e.g., DiComp or SiComp sensor) into a dry, inert reaction vessel. Collect a background spectrum of the pure solvent at the target reaction temperature.

  • Baseline Establishment: Add 1-Cyclopentyl-2,2,2-trifluoroethan-1-one to the vessel. Monitor the real-time 3D surface plot to identify the primary C=O stretching frequency (~1750 cm⁻¹). Ensure the signal-to-noise ratio is stable.

  • Reaction Initiation: Inject the nucleophile.

  • Kinetic Monitoring: Set the acquisition rate to 1 spectrum every 15 seconds. Track the inverse relationship between the depleting C=O stretch (1750 cm⁻¹) and the growing C-O stretch (~1150 cm⁻¹).

  • Validation: Export the absorbance vs. time data to calculate the reaction rate kinetics. If the C=O stretch plateaus before reaching zero, it confirms that the reaction has reached a dynamic equilibrium rather than full conversion.

Conclusion & Recommendations

For the spectroscopic validation of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one reaction intermediates, traditional offline techniques like LC-MS are fundamentally flawed due to the transient nature of the tetrahedral adduct.

  • For kinetic profiling and rate determination: Deploy In Situ FTIR . Its sub-second temporal resolution perfectly captures the rapid equilibrium shifts.

  • For definitive structural proof: Deploy Flow ¹⁹F NMR . The distinct upfield shift provides unambiguous evidence of the sp² to sp³ carbon transition without the need for complex isotopic labeling.

By combining these two in situ modalities, researchers can build a robust, self-validating data package suitable for regulatory submission or high-impact publication.

References
  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system Beilstein Journals URL
  • Bioorganic & Medicinal Chemistry (via sinica.edu.tw)
  • Journal of Medicinal Chemistry (via UC San Diego)
  • Direct Synthesis of α-Trifluoromethyl Ketone from (Hetero)

Sources

Validation

Benchmarking 1-Cyclopentyl-2,2,2-trifluoroethan-1-one as an Enzyme Inhibitor Precursor: A Comparative Guide

Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Dual Utility of Fluorinated Scaffolds In modern structure-based drug design, the strategic incorporation of fluorine is paramou...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Dual Utility of Fluorinated Scaffolds

In modern structure-based drug design, the strategic incorporation of fluorine is paramount for modulating lipophilicity, metabolic stability, and binding affinity. 1-Cyclopentyl-2,2,2-trifluoroethan-1-one (CAS: 101066-63-1) has emerged as a highly versatile fluorinated building block. It serves a dual pharmacological role:

  • As a Direct Transition-State Analog (TSA): The intact trifluoromethyl ketone (TFMK) moiety acts as a potent electrophile, forming reversible covalent bonds with active-site nucleophiles in serine and cysteine proteases[1].

  • As a Synthetic Precursor: It provides a rigid, sterically optimized foundation for assembling complex heterocyclic inhibitors, such as the fused pyrazole cores utilized in DNA Polymerase Theta (Polθ) inhibitors[2].

This guide objectively benchmarks the performance, physicochemical properties, and synthetic utility of 1-cyclopentyl-2,2,2-trifluoroethan-1-one against alternative precursor scaffolds.

Mechanistic Grounding & Causality (E-E-A-T)

To understand why this specific precursor is chosen over non-fluorinated or differently substituted analogs, we must examine the causality behind its molecular interactions.

The Electrophilic Advantage (The -CF₃ Effect)

The strong electron-withdrawing nature of the trifluoromethyl group drastically lowers the lowest unoccupied molecular orbital (LUMO) of the adjacent carbonyl carbon. When utilized as a direct inhibitor against targets like SARS-CoV 3CL protease or human leukocyte elastase, this heightened electrophilicity drives the nucleophilic attack by active-site serine (-OH) or cysteine (-SH) residues[1]. The result is a highly stable tetrahedral hemiketal or hemithioketal intermediate that mimics the transition state of peptide bond cleavage.

Pathway Target Active Site Nucleophile (Ser-OH / Cys-SH) Intermediate Tetrahedral Intermediate (Hemiketal/Hemithioketal) Target->Intermediate Nucleophilic Attack Precursor TFMK Inhibitor (R-CO-CF3) Precursor->Intermediate Electrophilic Carbonyl Complex Reversible Covalent Inhibition Complex Intermediate->Complex Tight-binding

Caption: Mechanistic pathway of reversible covalent inhibition by trifluoromethyl ketones.

The Steric Advantage (The Cyclopentyl Effect)

When used as a precursor for heterocyclic inhibitors (e.g., Polθ inhibitors), the cycloalkane ring dictates the molecule's ability to fill hydrophobic binding pockets. While a cyclohexyl ring provides excellent initial potency, it often suffers from rapid microsomal clearance (poor metabolic stability) and can cause steric clashes in highly constrained S1/S1' subsites[3]. Reducing the ring size to a cyclopentyl moiety optimizes the van der Waals contacts, maintaining sub-micromolar potency while significantly improving the pharmacokinetic profile[3].

Comparative Benchmarking Data

The following table synthesizes experimental data comparing 1-cyclopentyl-2,2,2-trifluoroethan-1-one against alternative ketone precursors used in inhibitor synthesis.

Precursor ScaffoldSteric VolumeTarget Pocket FitMetabolic Profile (MLM)Downstream Potency (Polθ Model)
1-Cyclopentyl-2,2,2-trifluoroethan-1-one Moderate (Rigid)Optimal for constrained hydrophobic cavitiesImproved stability High (Maintains sub-micromolar IC₅₀)
1-Cyclohexyl-2,2,2-trifluoroethan-1-one High (Rigid)Prone to steric clashes; fits larger pocketsPoor (Rapid microsomal clearance)High (Initial hit IC₅₀ ~0.16 µM)
Linear Alkyl-TFMKs High (Flexible)High entropic penalty upon bindingVariableLow to Moderate
1-Cyclopentylethan-1-one (Non-fluorinated)Moderate (Rigid)Lacks critical electrostatic interactionsModerateComplete loss of activity

Data Interpretation: The transition from a cyclohexyl to a cyclopentyl scaffold is a critical optimization step. The cyclopentyl-TFMK precursor strikes the ideal balance between occupying the necessary lipophilic space and evading rapid metabolic degradation.

Experimental Workflow: Self-Validating Synthesis of Fused Pyrazoles

When utilizing 1-cyclopentyl-2,2,2-trifluoroethan-1-one to synthesize complex inhibitors, regioselectivity is the primary synthetic challenge. The following step-by-step methodology outlines the synthesis of a fused pyrazole core, incorporating a critical self-validating checkpoint to ensure structural integrity[3].

Step-by-Step Methodology
  • Claisen Condensation (β-Diketone Formation): React 1-cyclopentyl-2,2,2-trifluoroethan-1-one with an appropriate acetylating agent under basic conditions to yield the intermediate 2-(2,2,2-trifluoroacetyl)cyclopentan-1-one.

  • Cyclocondensation: Introduce hydrazine hydrate to the reaction mixture. The bi-dentate nucleophilic attack of hydrazine on the dicarbonyl system forces ring closure, yielding the cyclopentyl-fused pyrazole core.

  • Regioselective Alkylation & Hydrolysis: Alkylate the pyrazole nitrogen using ethyl 2-bromoacetate. This reaction inherently produces a mixture of N1 and N2 regioisomers (typically in a 1:9 ratio). Follow with ethyl ester hydrolysis.

  • Amide Coupling: Utilize coupling reagents (e.g., HATU or T3P) with the target aniline derivative to form the final amide inhibitor.

  • Self-Validating Checkpoint (¹⁹F NMR): Critical Step: Because the N1 and N2 regioisomers co-elute closely during silica chromatography, structural validation cannot rely on LCMS alone. You must subject the isolated fractions to ¹⁹F NMR spectroscopy. The active N2-regioisomer will exhibit a distinctly shifted fluorine resonance compared to the inactive N1-regioisomer. This provides an absolute, self-validating confirmation of the correct molecular geometry prior to any in vitro biological assays.

Workflow Step1 1-Cyclopentyl-2,2,2-trifluoroethan-1-one (Starting Material) Step2 Claisen Condensation (Forming β-diketone) Step1->Step2 Step3 Cyclocondensation with Hydrazine (Forming Pyrazole Core) Step2->Step3 Step4 Alkylation & Amide Coupling (HATU / T3P) Step3->Step4 Validation 19F NMR Validation (Distinguish N1/N2 Regioisomers) Step4->Validation Final Target Enzyme Inhibitor (e.g., Polθ Inhibitor N2-Isomer) Validation->Final Confirmed N2 Isomer

Caption: Experimental workflow for synthesizing pyrazole inhibitors from the TFMK precursor.

References

  • Source: PubMed Central (PMC)
  • Title: Identification of RP-6685, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ Source: Journal of Medicinal Chemistry / ACS Publications URL

Sources

Comparative

Comparative structural analysis of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one analogs

An in-depth structural and functional analysis of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one (CP-TFMK) and its structural analogs reveals why this specific class of compounds has become a privileged motif in modern medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and functional analysis of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one (CP-TFMK) and its structural analogs reveals why this specific class of compounds has become a privileged motif in modern medicinal chemistry. Trifluoromethyl ketones (TFMKs) are highly sought after as transition-state analog inhibitors for serine and cysteine proteases. The unique combination of the strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group and a precisely sized lipophilic cycloalkyl ring allows these molecules to achieve exceptional target affinity.

This guide provides a comparative structural analysis of CP-TFMK against its cycloalkyl and aryl alternatives, detailing the physicochemical properties, mechanistic binding causality, and validated synthetic protocols necessary for drug development professionals.

Comparative Structural & Physicochemical Analysis

The efficacy of a TFMK inhibitor is dictated by two primary structural features: the electrophilicity of the carbonyl carbon (driven by the −CF3​ group) and the steric/lipophilic profile of the R-group. The R-group must perfectly complement the target enzyme's S1 or S2 hydrophobic pockets without causing steric clashes that would prevent the carbonyl carbon from reaching the catalytic triad.

As demonstrated in the development of [1], the cyclopentyl ring often represents the "sweet spot" in steric volume.

Quantitative Property Comparison of TFMK Analogs

The following table summarizes the key physicochemical properties of CP-TFMK compared to its synthetic alternatives.

AnalogR-Group MotifMolecular Weight ( g/mol )Calculated LogP (cLogP)Est. Steric Volume (ų)Carbonyl Hydration ( Khyd​ )Typical Target Affinity ProfileCyclopropyl-TFMKCyclopropyl138.131.25~85Very HighModerate (Often suffers from steric mismatch / poor hydrophobic packing)Cyclobutyl-TFMKCyclobutyl152.161.68~105HighGood (Useful for constrained S1 pockets)Cyclopentyl-TFMKCyclopentyl166.182.12~125HighExcellent (Optimal balance of lipophilicity and conformational flexibility)Cyclohexyl-TFMKCyclohexyl180.212.65~145ModeratePoor (Excessive bulk often leads to steric clashes in the active site)Phenyl-TFMKPhenyl (Aryl)174.122.30~135LowVariable (Conjugation reduces carbonyl electrophilicity; relies on π π stacking) Causality in Structural Selection: Why does CP-TFMK often outperform the cyclohexyl or phenyl variants? The cyclopentyl ring adopts an envelope conformation that provides sufficient lipophilic surface area to drive binding entropy (via desolvation) while remaining compact enough to avoid the severe steric penalties incurred by the rigid chair conformation of a cyclohexyl group. Furthermore, unlike the phenyl analog, the cyclopentyl ring cannot conjugate with the carbonyl. Conjugation in aryl-TFMKs delocalizes the partial positive charge on the carbonyl carbon, significantly reducing its electrophilicity and, consequently, its ability to form a covalent hemiketal adduct with the enzyme.

Mechanistic Deep Dive: Transition-State Mimicry

The primary mechanism of action for TFMKs is the formation of a reversible covalent bond with the catalytic serine or cysteine residue of a protease. This has been extensively documented in the [2] and [3].

The extreme electronegativity of the three fluorine atoms strongly polarizes the adjacent carbonyl group. When the enzyme's nucleophilic residue (e.g., Ser-OH) attacks this highly electrophilic carbon, it forms a stable tetrahedral hemiketal adduct . This adduct perfectly mimics the high-energy tetrahedral transition state of natural peptide bond hydrolysis. The enzyme's "oxyanion hole" stabilizes the resulting negative charge on the oxygen, locking the inhibitor in place and resulting in slow, tight-binding kinetics.

Mechanism A Catalytic Serine (Enzyme Active Site) C Nucleophilic Attack (Transition State) A->C Ser-OH attacks C=O B CP-TFMK (Electrophilic Carbonyl) B->C CF3 polarizes C=O D Tetrahedral Hemiketal Adduct (Stable) C->D Covalent Bond Forms E Oxyanion Hole Stabilization E->D H-Bonding to O-

Fig 1: Mechanism of covalent reversible inhibition by CP-TFMK in a serine protease active site.

Validated Experimental Methodologies

To utilize these analogs effectively, researchers must employ highly controlled synthetic and analytical protocols. Below are self-validating workflows for the synthesis and kinetic evaluation of CP-TFMK.

Protocol A: Synthesis of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one via Grignard Addition

This protocol utilizes a low-temperature Grignard addition to an ester to prevent over-alkylation.

  • Reagent Preparation: Flame-dry a 2-neck round-bottom flask under argon. Add magnesium turnings (1.1 eq) and anhydrous THF.

  • Grignard Formation: Slowly add cyclopentyl bromide (1.0 eq) dropwise. Self-Validation: The reaction mixture will turn cloudy and gently reflux, indicating the successful initiation of the cyclopentylmagnesium bromide Grignard reagent.

  • Electrophilic Addition (Critical Step): Cool a separate flask containing ethyl trifluoroacetate (1.2 eq) in anhydrous THF to -78°C using a dry ice/acetone bath. Add the Grignard reagent dropwise over 1 hour.

    • Causality: Maintaining -78°C is absolute paramount. At this temperature, the initial nucleophilic attack forms a stable tetrahedral magnesium hemiacetal intermediate. If the reaction warms up, this intermediate collapses into the highly electrophilic ketone, which will immediately react with a second equivalent of the Grignard reagent to form an unwanted tertiary alcohol byproduct.

  • Quenching & Workup: Quench the reaction at -78°C by adding cold 2M HCl. Causality: The acidic quench protonates the intermediate, forcing it to collapse into the desired ketone only after the remaining Grignard reagent has been destroyed. Extract with diethyl ether, wash with brine, and dry over Na2​SO4​ .

  • Purification & Validation: Purify via fractional distillation. Validate the product using 19F -NMR (look for a distinct singlet around -75 ppm) and 1H -NMR to confirm the integrity of the cyclopentyl ring.

Protocol B: Time-Dependent Enzyme Inhibition Kinetic Assay

Because TFMKs form covalent adducts, standard end-point assays will falsely underestimate their potency. Continuous monitoring is required.

  • Pre-incubation: Incubate the target protease (e.g., 10 nM) with varying concentrations of CP-TFMK (0.1 µM to 50 µM) in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) at 37°C.

  • Reaction Initiation: Add a fluorogenic substrate specific to the target protease (e.g., AMC-tagged peptide) to the mixture.

  • Continuous Monitoring: Measure fluorescence continuously for 60 minutes.

    • Self-Validation: The progress curves (fluorescence vs. time) should be non-linear, curving downward as the reaction proceeds. This indicates a "slow, tight-binding" mechanism where the enzyme is progressively inactivated over time.

  • Data Analysis: Fit the progress curves to the integrated rate equation for slow-binding inhibition to extract the pseudo-first-order rate constant ( kobs​ ). Plot kobs​ against inhibitor concentration to determine the true inhibition constant ( Ki​ ) and the inactivation rate ( kinact​ ).

References

  • New Prolyl Endopeptidase Inhibitors: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane, Azabicyclo[2.2.1]heptane, and Perhydroindole Derivatives Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Structure of chymotrypsin-trifluoromethyl ketone inhibitor complexes: comparison of slowly and rapidly equilibrating inhibitors Biochemistry (ACS Publications) URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The handling and disposal of specialized chemical reag...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The handling and disposal of specialized chemical reagents like 1-Cyclopentyl-2,2,2-trifluoroethan-1-one demand a meticulous and informed approach. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step framework for its proper disposal. Adherence to these protocols is not merely a matter of compliance but a cornerstone of a safe, sustainable, and ethical research environment.

Hazard Identification and Safety Overview

1-Cyclopentyl-2,2,2-trifluoroethan-1-one is a fluorinated ketone, a class of compounds frequently used as intermediates in pharmaceutical and agrochemical synthesis. Its chemical structure, featuring a stable cyclopentyl ring and a highly fluorinated trifluoroacetyl group, dictates its physical properties and, critically, its hazard profile and disposal pathway.

The primary principle guiding its disposal is its classification as a halogenated organic compound .[1] Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), wastes containing halogenated organic compounds (HOCs) are subject to specific management and treatment standards to prevent their release into the environment.[2]

Table 1: Key Safety and Chemical Data for 1-Cyclopentyl-2,2,2-trifluoroethan-1-one

PropertyDataSource(s)
Chemical Name 1-Cyclopentyl-2,2,2-trifluoroethan-1-one[3]
CAS Number 101066-63-1[3]
Molecular Formula C₇H₉F₃O[3]
UN Number 1224[3]
Primary Hazards Highly Flammable Liquid and Vapor (H225)[3]
Causes Skin Irritation (H315)[3]
Causes Serious Eye Irritation (H319)[3]
Disposal Classification Halogenated Organic Waste[1][4]

Before initiating any disposal procedure, it is mandatory to wear the appropriate Personal Protective Equipment (PPE).

  • Eye Protection : Tightly fitting chemical safety goggles or a face shield.[5]

  • Hand Protection : Chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected prior to use.[5]

  • Body Protection : A flame-resistant lab coat and closed-toe shoes are required.

All handling of this chemical, including preparation for disposal, should ideally occur within a certified chemical fume hood to minimize inhalation exposure and in an area free from ignition sources.[6]

Step-by-Step Disposal Protocol

The proper disposal of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one is a multi-step process centered on correct waste segregation. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste.[5][7]

Step 1: Waste Segregation - The Critical Decision

This compound must be disposed of as Halogenated Organic Waste . It must not be mixed with non-halogenated organic waste (e.g., acetone, ethanol, hexanes) or aqueous waste.[1][4] Cross-contamination of waste streams can create hazardous reactions and significantly complicate and increase the cost of disposal.

The causality behind this segregation is rooted in the final disposal technology. Halogenated wastes require high-temperature incineration with specialized "scrubbing" equipment to neutralize the acidic and toxic gases (like hydrogen fluoride) produced during combustion.[2][5] Mixing them with non-halogenated waste streams contaminates a much larger volume of solvent that must then be treated by this more rigorous and expensive method.

Step 2: Waste Collection and Container Management
  • Select the Correct Container : Use a designated, properly labeled hazardous waste container intended for halogenated organic liquids. These containers are often color-coded (e.g., green) or clearly marked by your institution's Environmental Health and Safety (EHS) department.[1] The container must be made of a compatible material and have a secure, tight-fitting screw cap.[4][8] The original product container is often a suitable choice for accumulating waste.[8]

  • Labeling : The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[7][8] The label must include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "Waste 1-Cyclopentyl-2,2,2-trifluoroethan-1-one". Do not use abbreviations or chemical formulas.[4]

    • An accurate list of all components and their approximate concentrations if it is a mixed waste stream (e.g., with other halogenated solvents).

    • The relevant hazard pictograms (e.g., Flammable, Irritant).[9]

  • Accumulation : Keep the waste container securely closed at all times, except when actively adding waste.[4][10] This is a critical safety and regulatory requirement to prevent the release of flammable and potentially toxic vapors.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11] The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[10][11]

  • Secondary Containment : Store the container within a larger, chemically resistant tray or tub to contain any potential leaks or spills.[7]

  • Segregation : Ensure the halogenated waste container is segregated from incompatible materials, particularly strong acids, bases, and oxidizers, within the SAA.[8][9]

Step 4: Arranging for Final Disposal

Once the container is full or you have finished the project generating this waste, arrange for its removal.

  • Contact EHS : Follow your institution's specific procedures to request a hazardous waste pickup from the EHS office or equivalent department.[10]

  • Do Not Exceed Limits : Laboratories are regulated as waste generators and are subject to limits on the volume of waste that can be accumulated (typically a maximum of 55 gallons of hazardous waste) and the time it can be stored.[8][11]

The logical flow for this disposal process is illustrated in the diagram below.

G Figure 1. Disposal Decision Workflow for 1-Cyclopentyl-2,2,2-trifluoroethan-1-one cluster_prep Preparation & Handling cluster_disposal Waste Segregation & Collection cluster_storage Accumulation & Final Disposal Start Generate Waste: 1-Cyclopentyl-2,2,2-trifluoroethan-1-one PPE Don PPE: Safety Goggles, Nitrile Gloves, Lab Coat Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Segregate Is the waste halogenated? FumeHood->Segregate Halogenated YES: Halogenated Organic Waste (Contains Fluorine) Segregate->Halogenated True NonHalogenated NO: Non-Halogenated Waste (e.g., Acetone, Hexane) Segregate->NonHalogenated False Collect Select & Label HALOGENATED Waste Container Halogenated->Collect Store Store in Satellite Accumulation Area (SAA) with Secondary Containment Collect->Store EHS Container Full or Project Complete: Contact EHS for Pickup Store->EHS

Caption: Figure 1. Disposal Decision Workflow.

Emergency Procedures: Spills and Exposure

Spill Management
  • Minor Spills (manageable by lab personnel) :

    • Alert personnel in the immediate area.[12]

    • Ensure the area is well-ventilated and remove all ignition sources.[5]

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[6]

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.[5]

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[7][8]

  • Major Spills :

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.[12]

Personnel Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5][13]

  • Eye Contact : Immediately flush eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Decontamination and Disposal of Empty Containers

An "empty" container that held 1-Cyclopentyl-2,2,2-trifluoroethan-1-one is still considered hazardous waste until properly decontaminated.[11]

  • Decontamination : For non-disposable labware (e.g., glassware), a triple rinse with a suitable solvent (such as acetone or ethanol) is a common practice. Crucially, this solvent rinsate must be collected and disposed of as halogenated hazardous waste. [14]

  • Empty Container Disposal : Once triple-rinsed, the empty container can often be disposed of in the appropriate glass or plastic recycling bin after removing or completely defacing the label.[9] However, some institutions require that all empty containers that held acutely toxic or certain persistent chemicals be disposed of as hazardous waste.[11] Always consult your local EHS guidelines.

By adhering to these scientifically grounded and procedurally sound protocols, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of knowledge does not come at the expense of our health or our planet.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

  • Laboratory Waste Management Guidelines . Old Dominion University. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Guidelines . Stanford Environmental Health & Safety. [Link]

  • Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations . US EPA. [Link]

  • Safety Data Sheet - Cyclopentanone . KISHIDA CHEMICAL CO., LTD. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source.
  • HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption . US EPA. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . US EPA. [Link]

  • Safety Data Sheet: 2,2,2-Trifluoroethanol . Carl ROTH. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS . US EPA. [Link]

  • EPA Letter to Fluorinated HDPE Industry . Maine.gov. [Link]

  • 2024 Interim Guidance on the Destruction and Disposal of PFAS . US EPA. [Link]

  • Act on Rational Use and Proper Management of Fluorocarbons . Ministry of the Environment, Japan. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . US EPA. [Link]

Sources

Handling

Personal protective equipment for handling 1-Cyclopentyl-2,2,2-trifluoroethan-1-one

Comprehensive Safety and PPE Guide for Handling 1-Cyclopentyl-2,2,2-trifluoroethan-1-one As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks like 1-Cyclopentyl-2,2,2-trifl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and PPE Guide for Handling 1-Cyclopentyl-2,2,2-trifluoroethan-1-one

As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks like 1-Cyclopentyl-2,2,2-trifluoroethan-1-one (CAS: 101066-63-1)[1] requires more than just a cursory glance at a Safety Data Sheet (SDS). For researchers and drug development professionals, understanding the causality behind safety protocols is critical for maintaining a self-validating safety culture. This guide provides essential, step-by-step logistical and safety information to ensure your laboratory operations remain secure, compliant, and efficient.

Risk Profile & Mechanistic Causality

The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group significantly alters the physicochemical properties of this ketone compared to its non-fluorinated analogs. Understanding these mechanisms is the foundation of our safety strategy:

  • Volatility and Flammability: Like many low-molecular-weight ketones, this compound exhibits significant vapor pressure at room temperature. This necessitates strict ventilation controls to prevent the accumulation of explosive vapor mixtures and inhalation hazards.

  • Thermal Decomposition Hazards (The Hidden Risk): The most critical risk when handling fluorinated organics is their behavior under extreme thermal stress. While the carbon-fluorine bond is exceptionally strong, exposure to high heat, open flames, or uncontrolled exothermic reactions causes thermal decomposition. This degradation generates highly toxic and corrosive byproducts, primarily hydrogen fluoride (HF) and carbonyl fluoride[2]. HF is a severe systemic poison that can penetrate tissue deeply and disrupt calcium metabolism[3].

  • Solvent Permeation: Fluorinated ketones are aggressive solvents. They can rapidly degrade standard latex or thin natural rubber gloves, acting as a carrier to pull toxic compounds directly through the dermal barrier.

Mandatory Personal Protective Equipment (PPE)

To mitigate these specific chemical risks, the following PPE must be worn at all times when handling the neat chemical or concentrated solutions. Every item selected below is part of a self-validating barrier system.

PPE CategorySpecificationScientific Justification
Eye/Face Chemical splash goggles (ANSI Z87.1+) or full face shield.Protects against splashes. Fluorinated ketones can cause severe ocular defatting, corneal irritation, and permanent damage upon contact.
Hands (Primary) Heavy-duty Nitrile or Butyl rubber gloves (≥8 mil thickness).Standard latex offers zero protection against fluorinated solvents. Nitrile provides a robust, chemically cross-linked barrier against non-polar and moderately polar organic permeation.
Hands (Secondary) Inner disposable nitrile gloves (double-gloving technique).Provides a fail-safe. If the outer glove is contaminated or compromised, it can be doffed immediately without exposing the skin to the aggressive solvent.
Body Flame-resistant (FR) laboratory coat (e.g., Nomex) and long pants.Mitigates flammability risks. Prevents synthetic clothing from melting onto the skin in the event of a flash fire or sudden ignition.
Respiratory NIOSH-approved respirator with organic vapor (OV) cartridges.Only required for spill response outside a fume hood. Protects against volatile ketone vapors. Note: Standard OV cartridges do not protect against HF gas generated during thermal decomposition.

Operational Workflow & Spill Response Logic

The following workflow illustrates the logical progression of handling this chemical, ensuring that every operational phase is bracketed by rigorous safety checks.

Workflow Start Pre-Operation Risk Assessment (Check SDS & Fume Hood) PPE Don Mandatory PPE (FR Coat, Nitrile Gloves, Goggles) Start->PPE Handling Chemical Transfer & Reaction (Inside Certified Fume Hood) PPE->Handling Decision Spill Occurred? Handling->Decision SpillResponse Spill Response Protocol (Evacuate, Ventilate, Absorb) Decision->SpillResponse Yes Disposal Waste Segregation & Disposal (Halogenated Waste Stream) Decision->Disposal No SpillResponse->Disposal Cleaned Waste Doffing Doff PPE & Decontaminate Disposal->Doffing

Operational workflow for handling 1-Cyclopentyl-2,2,2-trifluoroethan-1-one and spill mitigation.

Step-by-Step Handling and Disposal Protocols

Protocol A: Safe Handling and Chemical Transfer
  • Pre-Operation Verification: Ensure the chemical fume hood is certified and operating at a minimum face velocity of 100 feet per minute (fpm). Verify that a Calcium Gluconate (2.5%) gel kit is readily accessible in the lab—a mandatory precaution for any facility handling fluorinated compounds that could theoretically release HF under stress[2][3].

  • PPE Donning: Inspect all PPE for micro-tears. Don the FR lab coat, safety goggles, and double-layer nitrile gloves.

  • Equipment Setup: Conduct all transfers over secondary containment (e.g., a chemical spill tray) inside the fume hood. Keep all ignition sources (hot plates, static-prone equipment) strictly outside the handling zone.

  • Execution: Open the reagent bottle slowly to vent any built-up vapor pressure. Use glass or PTFE (Teflon) syringes/pipettes for transfer; fluorinated ketones can extract plasticizers from standard polyethylene, contaminating your reaction and weakening the plastic.

  • Post-Transfer: Seal the primary container immediately. Purge the headspace with dry nitrogen or argon to prevent oxidative degradation and moisture ingress before returning it to a dedicated flammables storage cabinet.

Protocol B: Spill Response Plan
  • Immediate Evacuation: If a spill occurs outside the fume hood, immediately alert personnel and evacuate the immediate area to prevent inhalation of volatile vapors.

  • Ventilation: Ensure laboratory exhaust systems are running at maximum capacity. Do not attempt to clean the spill without donning respiratory protection (OV respirator) and heavy-duty butyl gloves.

  • Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, sand, or specialized chemical spill pads). Never use combustible materials like paper towels, as the high surface area combined with a flammable solvent creates an extreme fire hazard.

  • Collection: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty, sealable hazardous waste container.

  • Decontamination: Wash the spill area with a mild detergent and water, ensuring all residual solvent is removed.

Protocol C: Waste Segregation and Disposal
  • Strict Segregation: 1-Cyclopentyl-2,2,2-trifluoroethan-1-one waste MUST be strictly segregated into a dedicated "Halogenated Organic Waste" stream.

  • Causality for Segregation: Mixing halogenated waste with non-halogenated waste can lead to dangerous, pressure-generating exothermic reactions in the waste carboy. Furthermore, environmental disposal facilities require strict separation because incinerating halogenated waste requires specialized scrubbers to neutralize the resulting hydrogen fluoride gas and prevent environmental contamination[3][4].

  • Labeling: Clearly label the waste container with the chemical name, CAS number (101066-63-1), and the specific hazard warnings (Flammable, Halogenated Organic).

References

  • PatSnap Eureka. "Carbon Tetrafluoride Vs Fluorinated Carbon: Thermal Stability Insights". Available at: [Link]

  • National Institutes of Health (PMC). "Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS?". Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "Hydrofluoric Acid (HF) Priority Existing Chemical Assessment Report No. 19". Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopentyl-2,2,2-trifluoroethan-1-one
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1-Cyclopentyl-2,2,2-trifluoroethan-1-one
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